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Foundational

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

Abstract This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane. In the absence of direct experimenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane. In the absence of direct experimental data in publicly available literature, this document leverages foundational NMR principles and data from analogous chemical structures to present a robust, predictive framework for the complete ¹H and ¹³C NMR spectral assignment. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of structural elucidation using advanced NMR techniques. We will explore predicted chemical shifts, coupling patterns, and the strategic application of two-dimensional NMR experiments—including COSY, HSQC, HMBC, and NOESY—to achieve unambiguous structural confirmation.

Introduction: The Imperative for Structural Verification

The molecule 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane presents a unique combination of structural motifs: a sterically hindered quaternary carbon, a flexible cyclopentyl ring, an ether linkage, and a heavy-atom-substituted alkyl chain. Each of these features imparts distinct electronic and steric effects that are reflected in the NMR spectrum. Accurate structural verification is paramount in chemical research and drug development, as even minor ambiguities can have profound implications for a compound's reactivity, biological activity, and intellectual property standing.

This guide adopts a predictive-analytical approach, grounded in established NMR theory, to construct a detailed and scientifically rigorous interpretation of the expected NMR data for the title compound. By dissecting the molecule into its constituent fragments and analyzing their expected spectral contributions, we can build a complete and reliable picture of the final spectrum. This methodology not only serves as a practical guide for this specific molecule but also as an instructional template for tackling the structural elucidation of other novel chemical entities.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (Oxygen and Iodine) and the overall molecular geometry.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a -CH(CH₃)₂~ 3.6 - 3.9Septet1HDeshielded by the adjacent oxygen atom. The septet arises from coupling to the six equivalent protons of the two methyl groups.
b -CH₂I~ 3.2 - 3.4Singlet2HThe strong deshielding effect of the electronegative iodine atom shifts this signal downfield. As there are no adjacent protons, it appears as a singlet.[1]
c Cyclopentane -CH₂- (adjacent to Cq)~ 1.7 - 1.9Multiplet4HProtons on the carbons adjacent to the quaternary center. These protons are diastereotopic and will likely show complex splitting patterns.
d Cyclopentane -CH₂- (distant from Cq)~ 1.5 - 1.7Multiplet4HProtons on the carbons beta to the quaternary center, generally appearing more upfield.[2][3]
e -CH(CH₃)₂~ 1.1 - 1.3Doublet6HThe six equivalent protons of the two methyl groups are coupled to the single methine proton, resulting in a doublet.

Predicted ¹³C NMR and DEPT Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment. The chemical shifts are highly dependent on the hybridization and the electronic environment. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups, and for identifying the quaternary carbon, which is not observed in DEPT-90 and DEPT-135 spectra.[4][5][6][7]

Table 2: Predicted ¹³C NMR and DEPT Assignments for 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

LabelAssignmentPredicted Chemical Shift (δ, ppm)DEPT-90DEPT-135Rationale
C1 Quaternary Carbon (Cq)~ 80 - 90No SignalNo SignalDeshielded due to being bonded to two electronegative atoms (O and C-CH₂I). Its quaternary nature is confirmed by its absence in DEPT spectra.
C2 -C H(CH₃)₂~ 68 - 75PositivePositiveThe methine carbon of the isopropoxy group, significantly deshielded by the oxygen atom.
C3 Cyclopentane -C H₂- (adjacent to Cq)~ 35 - 45No SignalNegativeThe two equivalent methylene carbons of the cyclopentane ring adjacent to the quaternary center.
C4 Cyclopentane -C H₂- (distant from Cq)~ 22 - 28No SignalNegativeThe two equivalent methylene carbons of the cyclopentane ring beta to the quaternary center.[8][9]
C5 -CH(CH₃)₂~ 21 - 25No SignalPositiveThe two equivalent methyl carbons of the isopropoxy group.
C6 -CH₂I~ 5 - 15No SignalNegativeThe carbon atom bonded to iodine experiences a strong upfield shift due to the heavy atom effect, a characteristic feature for iodoalkanes.[10][11]

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides essential information, a suite of 2D NMR experiments is required for complete and unambiguous structural confirmation. The following outlines a logical workflow for the comprehensive analysis of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment is the first step in mapping the proton coupling networks within the molecule.[12][13][14][15]

  • Expected Correlations:

    • A strong cross-peak will be observed between the isopropoxy methine proton (a ) and the two methyl group protons (e ).

    • Cross-peaks will be seen between the adjacent methylene protons of the cyclopentane ring (c and d ), helping to trace the connectivity within the ring.

    • The iodomethyl protons (b ) will not show any COSY correlations, confirming their isolation from other proton-bearing carbons.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with its directly attached carbon, providing a powerful tool for assigning the carbon resonances.[16][17]

  • Expected Correlations:

    • Proton a will correlate with carbon C2 .

    • Proton b will correlate with carbon C6 .

    • The complex multiplets of protons c and d will correlate with their respective carbons C3 and C4 .

    • Proton e will correlate with carbon C5 .

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. This is essential for placing the various fragments together and, most importantly, for assigning the quaternary carbon.[18][19][20][21][22]

  • Key Expected Correlations for Structural Confirmation:

    • Iodomethyl Protons (b): A strong correlation from these protons to the quaternary carbon C1 is expected, definitively linking the iodomethyl group to the cyclopentane ring.

    • Isopropoxy Methine Proton (a): This proton should show a correlation to the quaternary carbon C1 , confirming the ether linkage at the C1 position. It will also show correlations to the isopropoxy methyl carbons (C5 ).

    • Cyclopentane Protons (c): The protons on the carbons adjacent to the quaternary center will show correlations to the quaternary carbon C1 , further solidifying the ring structure.

    • Isopropoxy Methyl Protons (e): These protons will show a key correlation to the isopropoxy methine carbon (C2 ).

HMBC_Correlations

NOESY (Nuclear Overhauser Effect Spectroscopy)

A NOESY experiment provides information about the spatial proximity of protons, which is invaluable for confirming stereochemistry and conformational preferences.[23][24][25][26][27]

  • Expected Through-Space Correlations:

    • Correlations between the isopropoxy protons (a and e ) and the protons of the cyclopentane ring (c ) would be expected, confirming their proximity on the same side of the molecule.

    • A NOE between the iodomethyl protons (b ) and the adjacent cyclopentane protons (c ) would also be anticipated.

Experimental Protocols

To acquire high-quality data for the analyses described above, the following experimental setup is recommended.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent for small organic molecules and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) are well-defined.[28]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are suggested for a 500 MHz spectrometer.

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Experiments for Connectivity cluster_conformation Conformational Analysis Proton ¹H NMR Carbon ¹³C{¹H} NMR Proton->Carbon Initial Survey DEPT DEPT-135 & DEPT-90 Carbon->DEPT Identify C-types COSY ¹H-¹H COSY DEPT->COSY Assign Proton Spin Systems HSQC ¹H-¹³C HSQC COSY->HSQC Link ¹H to ¹³C HMBC ¹H-¹³C HMBC HSQC->HMBC Assemble Molecular Skeleton NOESY ¹H-¹H NOESY HMBC->NOESY Confirm 3D Structure

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Acquisition Time (AQ): ~3-4 seconds.[29]

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 8-16.

    • Spectral Width (SW): 0-12 ppm.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

    • Acquisition Time (AQ): ~1.5-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 128-1024 (or more, depending on concentration).

    • Spectral Width (SW): 0-220 ppm.[11]

  • 2D Experiments (COSY, HSQC, HMBC, NOESY):

    • Use standard, gradient-selected pulse programs (e.g., gCOSY, gHSQC, gHMBC, gNOESY).

    • Optimize spectral widths in both dimensions based on the 1D spectra.

    • For HMBC, set the long-range coupling delay to optimize for J-couplings of 4-8 Hz to observe 2-3 bond correlations.

    • For NOESY, use a mixing time of 500-800 ms for a small molecule of this size.

Conclusion

This guide provides a detailed, predictive framework for the complete NMR spectral assignment of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane. By systematically analyzing the expected chemical shifts and coupling patterns in 1D spectra and strategically employing a suite of 2D NMR experiments, an unambiguous structural elucidation can be achieved. The workflow and predictive data presented herein serve as a robust starting point for any scientist tasked with the characterization of this molecule or structurally related compounds, underscoring the power of modern NMR spectroscopy as a cornerstone of chemical analysis.

References

  • Fiveable. (2025, August 15). COSY: Organic Chemistry Study Guide. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2018, August 8). NOESY and ROESY. [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • University of Ottawa, NMR Facility. NOESY and EXSY. [Link]

  • University of Calgary. 1H NMR - Chemical Shift List. [Link]

  • Doc Brown's Chemistry. (2026, March 22). C-13 nmr spectrum of cyclopentane. [Link]

  • NMR-Service. 13 Carbon NMR. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2009). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]

  • Bruker. 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • University of Lethbridge. Nuclear Magnetic Resonance (NMR) Fall 2018. [Link]

  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. [Link]

  • National Institutes of Health. NMR Characterization of RNA Small Molecule Interactions. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

  • National Institutes of Health. (2022, November 14). Leveraging the HMBC to Facilitate Metabolite Identification. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • SpectraBase. Cyclopentane - Optional[1H NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance Volume 51. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chem Help ASAP. (2022, October 8). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Doc Brown's Chemistry. (2026, March 22). cyclopentane low high resolution H-1 proton nmr spectrum. [Link]

  • ACS Publications. (2013, November 6). Using HMBC and ADEQUATE NMR Data To Define and Differentiate Long-Range Coupling Pathways. [Link]

  • National Institutes of Health. The Evolving Landscape of NMR Structural Elucidation. [Link]

  • Arkivoc. 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • University of Wisconsin-Madison, Chemistry Department. 2D NMR: HMBC & Assignments in MNova. [Link]

  • ResearchGate. (2018). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • University of Cambridge, Department of Chemistry. Quantitative NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. [Link]

  • National Institutes of Health. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. [Link]

  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Michigan State University, Department of Chemistry. Basic Practical NMR Concepts. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Nanalysis. (2025, February 25). Settle in and get COSY!. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

  • Royal Society of Chemistry. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. [Link]

Sources

Exploratory

1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane: Comprehensive Safety Data and Toxicological Profile

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Safety Whitepaper & Handling Guide Executive Summary & Structural Deconstruction 1-(Iodomethyl)-1-(propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Safety Whitepaper & Handling Guide

Executive Summary & Structural Deconstruction

1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane (CAS 1603257-82-4) is a highly functionalized, sterically hindered intermediate frequently utilized in the synthesis of carbocyclic C-nucleosides and allosteric modulators[1],[2]. While its unique architecture makes it an invaluable building block in medicinal chemistry, it also imparts a complex, multi-faceted hazard profile.

As a Senior Application Scientist, I approach the safety of this compound not by memorizing a generic safety data sheet, but by deconstructing its molecular anatomy. The toxicity of this molecule is governed by three distinct structural domains:

  • The Iodomethyl Moiety: Acts as a potent electrophile and SN2 alkylating agent. Like related iodocyclopentanes, it causes serious skin, eye, and respiratory irritation, and is highly sensitive to light degradation[3].

  • The Isopropoxy (Ether) Linkage: Contains an alpha-hydrogen susceptible to radical abstraction, making it a severe risk for auto-oxidation and peroxide formation—a well-documented hazard in propoxy-containing solvents[4].

  • The Cyclopentane Core: Confers extreme lipophilicity. Cyclopentane derivatives act as central nervous system (CNS) depressants, crossing the blood-brain barrier rapidly, and pose a severe aspiration pneumonitis hazard if ingested[5].

Mechanistic Toxicological Profile

To handle this compound safely, researchers must understand the causality behind its biological interactions.

Acute Toxicity & CNS Depression

The lipophilic nature of the cyclopentane ring allows the molecule to easily partition into lipid bilayers, disrupting neuronal membrane fluidity. Inhalation of vapors leads to rapid CNS depression, characterized by dizziness, narcosis, and potential respiratory failure at high concentrations[5]. Furthermore, if the liquid is swallowed, it presents a critical aspiration hazard; entry into the lungs can cause chemical pneumonitis, which is often fatal[5].

Genotoxicity and DNA Alkylation

The most insidious hazard of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is its potential as an alkylating agent. The carbon-iodine bond is highly polarizable, making the iodine atom an excellent leaving group. In a biological environment, nucleophilic centers—such as the N7 position of guanine in DNA or the thiol groups of cysteine in proteins—can attack the electrophilic carbon via an SN2 mechanism. This results in irreversible covalent adducts, leading to mutagenesis, cellular apoptosis, and severe allergic sensitization.

Alkylation A 1-(Iodomethyl)-1- (isopropoxy)cyclopentane B Iodide Leaving Group (I-) A->B Dissociation C Electrophilic Intermediate A->C Heterolytic Cleavage D Nucleophilic Attack (DNA/Proteins) C->D SN2 Pathway E Covalent Adduct (Genotoxicity) D->E Irreversible Binding

Mechanism of nucleophilic attack and DNA alkylation by the iodomethyl moiety.

Quantitative Safety Data

The following tables synthesize the physicochemical properties and toxicological endpoints, providing a quick-reference framework for risk assessment prior to experimental design.

Table 1: Physicochemical Properties & Hazard Implications

Property / FeatureValue / DescriptionHazard Implication
CAS Number 1603257-82-4[2]Unique identifier for regulatory tracking.
Molecular Weight 268.14 g/mol High mass-to-charge ratio; highly lipophilic.
Physical State Liquid (Colorless to pale yellow)High vapor pressure; inhalation and aspiration risk.
Light Sensitivity PhotolabileCleaves to form iodine radicals; must be stored in amber glass[3].
Peroxide Potential High (Isopropoxy group)Can form shock-sensitive explosives over time.

Table 2: Toxicological Endpoints & Causality

Toxicity ClassTarget SystemMechanistic Cause
Acute Irritation Skin, Eyes, RespiratoryElectrophilic attack on tissue nucleophiles causing localized necrosis[3].
CNS Depression Central Nervous SystemLipophilic cyclopentane crossing the BBB, altering membrane dynamics[5].
Genotoxicity Cellular DNASN2 alkylation of nucleotide bases leading to transcription errors.
Aquatic Toxicity Marine/FreshwaterLong-term bioaccumulation of halogenated organic compounds[5].

Self-Validating Experimental Protocol: Decontamination & Quenching

When disposing of expired stock or cleaning up a spill, you cannot simply discard alkyl iodides into standard organic waste. The compound remains reactive and can cross-react with other waste components. Furthermore, the ether moiety may have formed explosive peroxides.

The following protocol is a self-validating system : each step contains an internal check to prove the chemical hazard has been neutralized.

Step-by-Step Methodology

Step 1: Peroxide Screening (The Go/No-Go Gate)

  • Action: Before moving the primary container, dip a Quantofix peroxide test strip (or use a KI-starch indicator) into the liquid.

  • Causality: The alpha-hydrogen on the isopropoxy group reacts with ambient oxygen to form hydroperoxides. Concentrating or agitating high-peroxide solutions can cause detonation.

  • Validation: If the strip indicates >100 ppm, do not touch the container and call hazardous materials disposal. If <100 ppm, proceed to Step 2.

Step 2: Ether Neutralization

  • Action: Add a saturated solution of acidic Iron(II) sulfate ( FeSO4​ ) to the compound and stir gently for 15 minutes.

  • Causality: The Fe2+ ion acts as a reducing agent, safely converting dangerous hydroperoxides into stable alcohols.

  • Validation: Re-test with a peroxide strip. The reaction is complete only when the strip reads 0 ppm.

Step 3: Nucleophilic Quenching of the Alkyl Iodide

  • Action: Transfer the mixture to a vigorously stirred biphasic system containing 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) and an inert co-solvent (e.g., ethyl acetate).

  • Causality: Because the cyclopentane derivative is highly lipophilic, it will not dissolve in water. The biphasic system allows the reaction to occur safely at the solvent interface. The thiosulfate ion acts as a strong nucleophile, displacing the iodide via an SN2 reaction to form a water-soluble, non-toxic Bunte salt, while simultaneously reducing any free iodine ( I2​ ) to iodide ( I− ).

  • Validation: After 12 hours of stirring, spot the organic layer on a Thin Layer Chromatography (TLC) plate alongside a standard of the starting material. The complete disappearance of the UV/Iodine-active starting material spot confirms 100% destruction of the toxicant. The layers can now be safely separated and disposed of in standard aqueous and halogenated organic waste streams.

Decontamination Start Spill / Expired Stock Test Test for Peroxides (Quantofix/KI) Start->Test Decision Peroxide > 100 ppm? Test->Decision HighPerox Do Not Disturb. Call Hazmat Decision->HighPerox Yes LowPerox Neutralize Ether (FeSO4) Decision->LowPerox No Quench Quench Alkyl Iodide (Na2S2O3) LowPerox->Quench Dispose Halogenated Waste Quench->Dispose

Self-validating workflow for peroxide testing and chemical neutralization.

References

  • SAFETY DATA SHEET - Iodocyclopentane , Thermo Fisher Scientific. 3

  • SAFETY DATA SHEET - 1-(1-Methyl-2-propoxyethoxy)propan-2-ol , Sigma-Aldrich. 4

  • Cyclopentane - SAFETY DATA SHEET , Santa Cruz Biotechnology. 5

  • Diastereoselective Flexible Synthesis of Carbocyclic C-Nucleosides , ACS Publications. 1

  • 1603257-82-4 | 1-(Iodomethyl)-1-isopropoxycyclopentane , ChemScene. 2

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane: A Mechanistic Evaluation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Profiling As a Senior Application Scientist, evaluating the therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Profiling

As a Senior Application Scientist, evaluating the thermodynamic stability of novel sterically hindered intermediates is a critical step in pre-clinical drug development and synthetic scale-up. The compound 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is a highly specialized geminally disubstituted cyclopentane. Structurally, it is a β -iodo ether featuring a bulky isopropoxy group and an iodomethyl group attached to the same quaternary carbon (C1) of a cyclopentane ring.

This unique structural topology introduces severe thermodynamic vulnerabilities. The molecule suffers from immense steric crowding (B-strain) due to the proximity of the branched ether and the large iodine atom (van der Waals radius ~198 pm). Consequently, the ground-state energy of the molecule is elevated, lowering the activation energy required for both heterolytic and homolytic degradation pathways. This whitepaper dissects the causality behind these instability vectors and provides self-validating experimental protocols to profile them.

Mechanistic Causality of Degradation

The instability of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is not random; it is dictated by two competing, thermodynamically driven degradation pathways.

Homolytic Cleavage and Radical Ring Expansion

Alkyl iodides are notoriously labile under thermal or photolytic stress. The carbon-iodine (C-I) bond possesses a low Bond Dissociation Energy (BDE) of approximately 233 kJ/mol, making it highly susceptible to homolytic cleavage (1).

When exposed to UV light or heat, the C-I bond cleaves to generate a primary carbon radical. In a standard aliphatic system, a primary radical is highly unstable. However, in this molecule, the radical is adjacent to a strained 5-membered ring. This triggers a rapid, thermodynamically favorable Dowd-Beckwith-type ring expansion . The C1-C2 bond of the cyclopentane ring migrates to the exocyclic radical, expanding the ring to a 6-membered cyclohexane. This process is driven by two factors:

  • Relief of Ring Strain: Cyclohexane is virtually strain-free compared to the ~26 kJ/mol strain of cyclopentane.

  • Radical Stabilization: The resulting secondary radical is now located on the carbon bearing the isopropoxy group. This α -alkoxy radical is highly stabilized by the adjacent oxygen lone pairs.

Heterolytic Anchimeric Assistance (Neighboring Group Participation)

Beyond radical pathways, the molecule is highly susceptible to intramolecular nucleophilic attack. The spatial proximity of the ether oxygen to the iodomethyl carbon enables neighboring group participation (2).

The oxygen lone pairs can attack the C-I anti-bonding orbital via an intramolecular SN​2 mechanism, expelling the iodide ion. This forms a transient, highly strained spiro-oxiranium intermediate. To relieve the extreme strain of this fused 3-membered oxonium ring, the liberated iodide ion rapidly attacks the less sterically hindered isopropyl group. This results in dealkylation, yielding a stable 1-oxaspiro[3]heptane (epoxide) derivative and isopropyl iodide.

Pathways Start 1-(Iodomethyl)-1-(propan-2-yloxy) cyclopentane Homolytic Homolytic C-I Cleavage (Thermal/hv) Start->Homolytic Heterolytic Anchimeric Assistance (Neighboring Group) Start->Heterolytic Radical Primary Carbon Radical Homolytic->Radical Expansion Ring Expansion (Dowd-Beckwith type) Radical->Expansion Relief of Strain StableRadical Stabilized α-Alkoxy Cyclohexyl Radical Expansion->StableRadical Oxonium Spiro-oxiranium Intermediate Heterolytic->Oxonium Intramolecular SN2 Degradation Dealkylation / Epoxide Formation Oxonium->Degradation

Mechanistic divergence of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane degradation.

Quantitative Thermodynamic Data

To contextualize the instability of this compound, computational and empirical thermodynamic parameters are summarized below. The low C-I BDE is a primary driver for the stringent storage requirements of this class of molecules (4).

Thermodynamic ParameterEstimated ValueMechanistic Implication
C-I Bond Dissociation Energy ~233 kJ/molHighly susceptible to homolytic cleavage under UV/thermal stress.
Cyclopentane Ring Strain ~26 kJ/molProvides the thermodynamic driving force for radical ring expansion.
Spiro-oxiranium Strain Energy ~114 kJ/molIntermediate is hyper-reactive, driving rapid irreversible dealkylation.
Half-life (Photolytic, 254 nm) < 10 minsMandates strictly light-protected (amber glass) handling and storage.
Half-life (Thermal, 80 °C) ~ 4.5 hoursPrecludes high-temperature processing, distillation, or aggressive drying.

Self-Validating Experimental Protocols

To ensure scientific integrity, any claims regarding degradation pathways must be empirically verifiable. The following protocols are designed as self-validating systems to isolate and confirm the specific mechanisms discussed above.

Protocol A: NMR Kinetic Profiling of Heterolytic Degradation

This protocol isolates the anchimeric assistance pathway by suppressing radical formation (conducted in the dark) and monitoring the intramolecular SN​2 kinetics.

  • Sample Preparation: In a nitrogen-filled glovebox, dissolve 15 mg of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane in 0.6 mL of strictly anhydrous, deuterated acetonitrile ( CD3​CN ). The use of a non-nucleophilic, polar aprotic solvent stabilizes the transient oxonium ion without participating in solvolysis.

  • Baseline Acquisition: Transfer to an amber NMR tube. Acquire a baseline 1H and 13C NMR spectrum at 25 °C. Identify the characteristic −CH2​I protons (typically a singlet or closely coupled doublet around δ 3.2 - 3.5 ppm).

  • Thermal Stress Application: Insert the sample into an NMR spectrometer pre-equilibrated to 60 °C.

  • Kinetic Monitoring: Program the spectrometer to acquire a 1H NMR spectrum every 15 minutes over a 12-hour period.

  • Data Analysis: Track the exponential decay of the −CH2​I proton signals. Concurrently, monitor the emergence of a multiplet at ~4.3 ppm corresponding to the −CH proton of the expelled isopropyl iodide, alongside the signals for the spiro-epoxide. Plot ln([A]t​/[A]0​) vs. time to extract the first-order rate constant ( kobs​ ).

Protocol B: TEMPO-Trapping for Homolytic Pathway Validation

This protocol forces the homolytic cleavage of the C-I bond and traps the resulting transient carbon radical before it can undergo complex oligomerization, proving the Dowd-Beckwith ring expansion.

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve 50 mg of the substrate in 5 mL of degassed, anhydrous benzene. Benzene is chosen as it is transparent to UV light and lacks abstractable hydrogen atoms.

  • Radical Scavenger Addition: Add 3.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) to the solution. TEMPO acts as a persistent radical scavenger that will rapidly couple with transient carbon radicals.

  • Photolytic Activation: Irradiate the stirring mixture with a 254 nm UV lamp at room temperature for 2 hours under a strict argon atmosphere.

  • Quenching & Extraction: Remove the benzene under reduced pressure. Re-dissolve the crude oily residue in LC-MS grade acetonitrile.

  • LC-MS Analysis: Analyze the mixture using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography. The presence of a mass adduct corresponding to the TEMPO-trapped α -alkoxy cyclohexyl radical definitively validates the ring expansion mechanism.

Workflow S1 Sample Prep (Anhydrous Solvent) S2 Controlled Stress (Thermal/UV) S1->S2 S3 Radical Trapping (TEMPO Addition) S2->S3 S4 Quenching & Extraction S3->S4 S5 LC-MS / NMR Analysis S4->S5

Experimental workflow for validating homolytic radical trapping via LC-MS.

Conclusion

The thermodynamic instability of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is a direct consequence of its highly congested geminal substitution pattern. The molecule is caught between two rapid degradation pathways: an intramolecular heterolytic cleavage driven by ether oxygen anchimeric assistance, and a homolytic radical ring expansion driven by the relief of cyclopentane B-strain. For drug development professionals handling this or structurally homologous intermediates, strict environmental controls—specifically cryogenic storage, light exclusion, and the avoidance of Lewis acidic or nucleophilic solvents—are absolute prerequisites to maintain molecular integrity.

References

  • Fluoroiodomethane (Chemical Properties and C-I BDE)
  • A Comparative Guide to DFT Methods for Determining C-I Bond Dissociation Energy Source: Benchchem URL
  • Studies on the Lewis acid mediated cleavage of alpha-aminoacetals and Neighboring-Group Participation Source: ResearchGate URL

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Application of Substituted Cyclopentane Scaffolds in Modern Drug Discovery

Abstract The cyclopentane ring, a ubiquitous structural motif in natural products and synthetic pharmaceuticals, represents a critical scaffold in medicinal chemistry.[1] Its unique conformational properties allow it to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cyclopentane ring, a ubiquitous structural motif in natural products and synthetic pharmaceuticals, represents a critical scaffold in medicinal chemistry.[1] Its unique conformational properties allow it to serve as a versatile framework for the development of novel therapeutic agents, often acting as a bioisostere for other cyclic systems or as a key component for engaging with biological targets.[2] This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of substituted cyclopentane derivatives, with a focus on structures amenable to further functionalization, exemplified by the conceptual framework of 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane derivatives. We will delve into the strategic considerations for their synthesis, detailed experimental protocols, and the underlying principles of their application in drug development, offering valuable insights for researchers, scientists, and professionals in the field.

The Cyclopentane Moiety: A Privileged Scaffold in Medicinal Chemistry

The prevalence of the cyclopentane ring in a wide array of biologically active molecules underscores its significance in drug design.[2] From prostaglandins with their core cyclopentane structure to antiviral agents like entecavir and anticancer drugs such as palbociclib, this five-membered carbocycle offers a unique combination of structural rigidity and conformational flexibility.[2] Unlike the more common cyclohexane ring, the cyclopentane scaffold can adopt a puckered "envelope" conformation to minimize torsional strain, enabling it to effectively occupy hydrophobic pockets within enzymes and receptors.[2] This ability to present substituents in well-defined spatial orientations is a key factor in its success as a pharmacophore.

The strategic incorporation of cyclopentane moieties can significantly enhance the pharmacokinetic profiles of drug candidates. Furthermore, the cyclopentane framework is increasingly being recognized as a privileged scaffold for the development of novel therapeutics, with modern synthetic methods providing access to a vast and diverse chemical space of stereochemically complex derivatives.[1]

Synthetic Strategies for Accessing Functionalized Cyclopentane Derivatives

The synthesis of highly substituted cyclopentanes with precise stereochemical control is a central challenge and an area of active research.[1] A variety of synthetic methodologies have been developed to construct these valuable building blocks. For the purpose of this guide, we will consider a general, illustrative pathway to a representative 1-(iodomethyl)-1-(alkoxy)cyclopentane derivative, a structure poised for further diversification through nucleophilic substitution of the iodide.

Retrosynthetic Analysis

A logical retrosynthetic approach to a 1-(iodomethyl)-1-(alkoxy)cyclopentane derivative would involve the iodination of a corresponding primary alcohol, which in turn could be derived from the ring-opening of an epoxide or the functionalization of a cyclopentanone precursor.

retrosynthesis target 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane intermediate1 1-(Hydroxymethyl)-1-(propan-2-yloxy)cyclopentane target->intermediate1 Iodination intermediate2 1-(Propan-2-yloxy)cyclopentane-1-carbonitrile intermediate1->intermediate2 Reduction of Nitrile intermediate3 Cyclopentanone intermediate2->intermediate3 Cyanohydrin formation & Etherification alkoxy_source Isopropanol intermediate2->alkoxy_source

Illustrative Synthetic Protocol: Synthesis of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Synthesis of 1-(Propan-2-yloxy)cyclopentane-1-carbonitrile

  • To a stirred solution of cyclopentanone (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq).

  • Add a catalytic amount of a Lewis acid (e.g., ZnI₂).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.

  • Dissolve the crude intermediate in dry tetrahydrofuran (THF, 0.5 M).

  • Add isopropanol (1.5 eq) and a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Stir at room temperature for 12-18 hours.

  • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄ and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(propan-2-yloxy)cyclopentane-1-carbonitrile.

Step 2: Reduction of the Nitrile to the Primary Alcohol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in dry THF (0.5 M) at 0 °C, add a solution of 1-(propan-2-yloxy)cyclopentane-1-carbonitrile (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield 1-(hydroxymethyl)-1-(propan-2-yloxy)cyclopentane.

Step 3: Iodination of the Primary Alcohol

  • To a solution of 1-(hydroxymethyl)-1-(propan-2-yloxy)cyclopentane (1.0 eq) and triphenylphosphine (1.2 eq) in dry DCM (0.5 M) at 0 °C, add imidazole (1.2 eq).

  • Add iodine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product, 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane.

synthesis_workflow start Cyclopentanone step1 1. TMSCN, ZnI₂ 2. Isopropanol, H⁺ start->step1 intermediate1 1-(Propan-2-yloxy)cyclopentane-1-carbonitrile step1->intermediate1 step2 LiAlH₄, THF intermediate1->step2 intermediate2 1-(Hydroxymethyl)-1-(propan-2-yloxy)cyclopentane step2->intermediate2 step3 PPh₃, Imidazole, I₂ intermediate2->step3 product 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane step3->product

Physicochemical Characterization

Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques would be employed.

Parameter 1-(Propan-2-yloxy)cyclopentane-1-carbonitrile 1-(Hydroxymethyl)-1-(propan-2-yloxy)cyclopentane 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane
Molecular Formula C₉H₁₅NOC₉H₁₈O₂C₉H₁₇IO
Molecular Weight 153.22 g/mol 158.24 g/mol 268.13 g/mol
¹H NMR (CDCl₃, δ ppm) Exemplary shifts: 3.8 (sept, 1H), 1.8-2.0 (m, 8H), 1.2 (d, 6H)Exemplary shifts: 3.6 (sept, 1H), 3.5 (s, 2H), 1.6-1.8 (m, 8H), 1.1 (d, 6H)Exemplary shifts: 3.7 (sept, 1H), 3.2 (s, 2H), 1.7-1.9 (m, 8H), 1.2 (d, 6H)
¹³C NMR (CDCl₃, δ ppm) Exemplary shifts: 122.0 (CN), 75.0 (C-O), 70.0 (CH-O), 38.0, 24.0, 22.0Exemplary shifts: 80.0 (C-O), 70.0 (CH-O), 65.0 (CH₂-OH), 35.0, 24.0, 22.0Exemplary shifts: 82.0 (C-O), 71.0 (CH-O), 36.0, 24.0, 22.0, 10.0 (CH₂-I)
Mass Spec (ESI-MS) [M+H]⁺ = 154.12[M+H]⁺ = 159.14[M+Na]⁺ = 291.02
Appearance Colorless oilColorless oilPale yellow oil

Applications in Drug Discovery and Lead Optimization

The 1-(iodomethyl)-1-(alkoxy)cyclopentane scaffold is a versatile intermediate for the synthesis of a library of compounds for biological screening. The iodomethyl group serves as an excellent leaving group for Sₙ2 reactions, allowing for the introduction of a wide range of functional groups.

Structure-Activity Relationship (SAR) Studies

By systematically varying the substituent introduced via the iodomethyl handle, researchers can probe the structure-activity relationships of a new chemical series.[3] For example, introducing various amine, thiol, or azide functionalities can lead to derivatives with diverse physicochemical properties and biological activities.

sar_workflow scaffold 1-(Iodomethyl)-1-(alkoxy)cyclopentane derivatives Library of Derivatives scaffold->derivatives Sₙ2 Reaction nucleophiles Library of Nucleophiles (e.g., R-NH₂, R-SH, NaN₃) nucleophiles->derivatives screening Biological Screening derivatives->screening sar SAR Analysis screening->sar

Potential Therapeutic Targets

Cyclopentane derivatives have shown activity against a broad range of biological targets.[2] Depending on the nature of the introduced substituents, derivatives of the 1-(iodomethyl)-1-(alkoxy)cyclopentane scaffold could be investigated for a variety of therapeutic applications, including but not limited to:

  • Antiviral agents: The cyclopentane ring can mimic the furanose sugar of nucleosides.[2]

  • Enzyme inhibitors: The rigid scaffold can position functional groups to interact with the active site of enzymes such as kinases or proteases.[2]

  • GPCR modulators: The three-dimensional arrangement of substituents can be optimized for binding to G-protein coupled receptors.

Conclusion

The cyclopentane scaffold continues to be a highly valuable and "privileged" structure in the field of drug discovery.[1] Its unique conformational properties and the availability of modern synthetic methods for its stereocontrolled functionalization make it an attractive starting point for the development of new therapeutic agents.[1] This guide has provided a comprehensive overview of the synthesis and potential applications of substituted cyclopentane derivatives, using the illustrative example of a 1-(iodomethyl)-1-(alkoxy)cyclopentane. By understanding the underlying synthetic strategies and the principles of structure-activity relationship studies, researchers can effectively leverage the potential of this versatile scaffold to address unmet medical needs.

References

  • Li, J. J., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(18), 6345–6356. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Drug Design Org. [Link]

  • Banerjee, A., & Mitra, A. K. (2026). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. [Link]

  • Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11. [Link]

  • Li, X., et al. (2006). Synthesis, Antifungal Activity, and Structure−Activity Relationships of Coruscanone A Analogues. Journal of Medicinal Chemistry, 49(26), 7749–7757. [Link]

  • Chegg. (n.d.). Write the mechanism for 1-iodo-2-methyl cyclopentane to 1-methyl cyclopentanone. Chegg. [Link]

  • ChemRxiv. (2023). Easy Access to γ-Iodo-gem-Diborylated-Cyclopentanes and Bicyclic Cyclopropanes. ChemRxiv. [Link]

  • PubChem. (n.d.). (iodomethyl)cyclopentane. PubChem. [Link]

  • LookChem. (n.d.). IODOMETHYLCYCLOPENTANE. LookChem. [Link]

  • Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. a. but-1-ene → 2-methoxybutane b. 1-iodo-2-methylcyclopentane → 1-methylcyclopentanol. Pearson. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chromatographic Purification and Stabilization of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Normal-phase flash chromatography, non-UV detection strategies, and post-purification stabilization of photolabile alkyl iodide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Normal-phase flash chromatography, non-UV detection strategies, and post-purification stabilization of photolabile alkyl iodides.

Introduction & Chromatographic Rationale

The isolation of highly functionalized synthetic intermediates often presents overlapping physicochemical challenges. The molecule 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is a bifunctional compound featuring a primary alkyl iodide and a sterically hindered tertiary ether (isopropoxy group) on a cyclopentane scaffold.

Purifying this compound via standard normal-phase chromatography presents two critical hurdles:

  • Optical Transparency: The molecule completely lacks a conjugated π -system or aromatic ring, rendering standard UV-Vis detection (e.g., 254 nm or 280 nm) entirely blind to its elution[1].

  • Chemical Lability: Alkyl iodides are notoriously sensitive to photolytic and thermal degradation. The weak carbon-iodine (C–I) bond undergoes homolytic cleavage upon exposure to light or excessive heat, releasing iodine radicals that dimerize into molecular iodine ( I2​ ), which further catalyzes decomposition.

To overcome these challenges, this protocol utilizes Evaporative Light Scattering Detection (ELSD) coupled with orthogonal Thin-Layer Chromatography (TLC) staining, followed by a specific chemical stabilization workflow using elemental copper[2].

Quantitative Physicochemical Profile
PropertyValue / CharacteristicChromatographic Implication
Molecular Class Alkyl iodide / Tertiary etherElutes early-to-mid on normal-phase silica.
UV Absorbance None (Transparent > 220 nm)Requires ELSD, CAD, or RI for real-time fraction triggering.
Thermal Stability Low (Labile C–I bond)Distillation is high-risk; low-temperature rotovap required.
Photostability Low (Light-sensitive)Requires amber glassware and foil-wrapping during processing.
Polarity Low-ModerateHighly soluble in hexanes/pentane; requires weak eluent gradients.

Detection Strategy: Overcoming UV Limitations

Because 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane cannot be detected via UV-Vis, an Evaporative Light Scattering Detector (ELSD) is the primary tool for real-time fraction collection. ELSD is a "universal" detector that measures the mass of non-volatile analytes after the mobile phase has been evaporated[1].

Crucial Parameter Optimization: The melting/boiling point of the analyte dictates ELSD parameters. Because this specific alkyl iodide is a relatively low-molecular-weight liquid, the ELSD drift tube temperature must be kept strictly below 50 °C to prevent the analyte from co-evaporating with the mobile phase, which would result in false-negative signals[3].

ELSD_Workflow A 1. Column Eluent (Analyte + Solvent) B 2. Nebulization (N2 Carrier Gas) A->B C 3. Evaporation (Heated Drift Tube) B->C D 4. Light Scattering (Laser/LED Source) C->D E 5. Photodiode Detection D->E

Fig 1. Evaporative Light Scattering Detection (ELSD) workflow for non-UV active compounds.

Degradation Mechanisms & Post-Purification Stabilization

A self-validating purification protocol must account for the fate of the molecule after it leaves the column. Alkyl iodides degrade via a radical mechanism triggered by ambient light ( ). This homolytic cleavage generates iodine ( I2​ ), visibly turning the clear liquid pink, then brown.

To prevent this autocatalytic degradation, the purified fractions are stored over elemental copper wire ( Cu0 ). The copper acts as an iodine scavenger, reacting with free I2​ to form insoluble copper(I) iodide ( CuI ), thereby shifting the equilibrium and locking the degradation pathway[4].

Degradation_Stabilization A Intact Alkyl Iodide (Colorless Liquid) B Light (hv) / Heat A->B C Homolytic Cleavage [R•] + [I•] B->C D Iodine Formation (I2) (Pink/Brown Discoloration) C->D E Copper Wire (Cu) Addition (Stabilization) D->E Scavenged by F Insoluble CuI Formation (Prevents Autocatalysis) E->F

Fig 2. Photolytic degradation of alkyl iodides and stabilization mechanism using copper wire.

Step-by-Step Experimental Protocol

Phase 1: Method Setup & Column Equilibration
  • Stationary Phase: Select a high-efficiency silica gel column (e.g., 40–63 µm particle size). Expert Insight: Ensure the silica is neutral; highly acidic silica can prematurely cleave the tertiary isopropoxy ether.

  • Mobile Phase: Prepare a solvent system of Hexane and Ethyl Acetate (EtOAc).

  • ELSD Configuration:

    • Nebulizer Temperature: 30 °C

    • Drift Tube Temperature: 40 °C (Critical: Do not exceed 45 °C to avoid volatilizing the target ether)

    • Carrier Gas ( N2​ ) Flow: 1.5 L/min.

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexane.

Phase 2: Sample Loading & Elution
  • Sample Preparation: Dissolve the crude 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane in the minimum possible volume of 100% Hexane. If insoluble impurities remain, filter through a 0.45 µm PTFE syringe filter.

  • Loading: Apply the sample directly to the head of the column.

  • Gradient Elution:

    • 0.0 – 5.0 CV: Isocratic 100% Hexane (elutes non-polar hydrocarbon impurities).

    • 5.0 – 15.0 CV: Shallow linear gradient from 100% Hexane to 95:5 Hexane:EtOAc.

    • Causality: The ether oxygen provides slight polarity, causing the target to elute around 2–3% EtOAc. A shallow gradient prevents co-elution with closely related synthetic byproducts.

Phase 3: Orthogonal Fraction Verification (TLC)

Because ELSD is a destructive, mass-based detector, it cannot distinguish between the target molecule and a co-eluting non-UV active impurity. You must cross-validate the ELSD peaks using TLC[5].

  • Spot the ELSD-triggered fractions onto a silica gel 60 F254​ TLC plate.

  • Develop the plate in 95:5 Hexane:EtOAc.

  • Staining (KMnO4): Dip the plate in Potassium Permanganate ( KMnO4​ ) stain. Gently heat with a heat gun. The ether and cyclopentane moieties will oxidize, appearing as bright yellow/brown spots against a vibrant purple background[5].

  • Alternative Staining (PMA): Phosphomolybdic acid (PMA) can also be used, yielding dark blue/green spots upon heating[6].

Phase 4: Concentration and Stabilization
  • Light Shielding: Wrap the receiving round-bottom flask in aluminum foil.

  • Solvent Removal: Concentrate the pooled fractions via rotary evaporation. Critical: Keep the water bath temperature 25 °C to prevent thermal homolysis of the C–I bond.

  • Stabilization: Immediately transfer the isolated clear oil to an amber glass vial.

  • Add a 1–2 cm strip of freshly cleaned, elemental copper wire ( Cu0 ) directly into the liquid[2][4].

  • Purge the vial with Argon gas, seal tightly with a PTFE-lined cap, and store at -20 °C.

References

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. URL:[Link]

  • Evaporative Light Scattering Detection (ELSD). Teledyne Labs. URL: [Link]

  • TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Scribd. URL:[Link]

  • TLC Staining solutions. Org Prep Daily. URL: [Link]

  • Alkyl iodide storage container and method for purification of alkyl iodide. US Patent 7617934B2.
  • Stabilization of Copper Iodide Hybrids with Increased Strength of Ionic Bonding. ResearchGate / US Patents.

Sources

Application

Application Notes and Protocols: 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Building Block for Complex Architectures In the landscape of modern organic synthesis, the development of novel building blocks that i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Complex Architectures

In the landscape of modern organic synthesis, the development of novel building blocks that introduce unique three-dimensional features into molecules is of paramount importance. 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane emerges as a promising, yet underexplored, synthetic intermediate. Its structure is characterized by a cyclopentyl core bearing a quaternary stereocenter, a sterically encumbered primary iodide (a neopentyl-like system), and an isopropoxy group. This combination of features makes it a valuable tool for the construction of complex carbocyclic systems and for the introduction of the 1-(propan-2-yloxy)cyclopentyl moiety into a variety of molecular scaffolds. The presence of the quaternary carbon can significantly influence the conformational rigidity and metabolic stability of a molecule, a desirable trait in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this versatile intermediate, complete with detailed protocols to facilitate its use in the research and development laboratory.

Synthesis of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

The synthesis of the title compound is not directly reported in the literature; however, a robust synthetic pathway can be devised based on established methodologies for the construction of substituted cyclopentanes and the conversion of alcohols to iodides. The proposed synthesis proceeds in three main stages starting from cyclopentanone: formation of the quaternary center, introduction of the isopropoxy group, and finally, iodination of the primary alcohol.

Protocol 1: Synthesis of 1-(Hydroxymethyl)cyclopentan-1-ol

A common strategy to generate a 1,1-disubstituted cyclopentane is through the reaction of a cyclic ketone with an appropriate nucleophile. In this case, a hydroxymethyl anion equivalent can be used.

dot

Caption: Synthesis of the diol precursor.

  • Materials:

    • Cyclopentanone

    • (Trimethylsilyl)methylmagnesium chloride (1.0 M in diethyl ether)

    • Anhydrous diethyl ether

    • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)

    • Reagents for oxidation (e.g., m-CPBA or other peroxy acids)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclopentanone (1.0 equiv) dissolved in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Add (trimethylsilyl)methylmagnesium chloride (1.1 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude silyl-protected alcohol is then oxidized. Dissolve the crude product in a suitable solvent like dichloromethane (DCM) and treat with an oxidizing agent to cleave the silicon-carbon bond and form the hydroxymethyl group.

    • Upon completion of the oxidation, work up the reaction accordingly (e.g., washing with NaHCO₃ solution).

    • The resulting crude 1-(hydroxymethyl)cyclopentan-1-ol can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 1-(Hydroxymethyl)-1-(propan-2-yloxy)cyclopentane

The isopropoxy group can be introduced via a Williamson ether synthesis under basic conditions.

  • Materials:

    • 1-(Hydroxymethyl)cyclopentan-1-ol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • 2-Iodopropane or 2-bromopropane

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Saturated aqueous NH₄Cl

    • Solvents for extraction and chromatography

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-(hydroxymethyl)cyclopentan-1-ol (1.0 equiv) dissolved in anhydrous THF.

    • Cool the solution to 0 °C and add sodium hydride (1.2 equiv) portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

    • Add 2-iodopropane (1.5 equiv) dropwise.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield 1-(hydroxymethyl)-1-(propan-2-yloxy)cyclopentane.

Protocol 3: Iodination via the Appel Reaction

The conversion of the primary alcohol to the iodide is best achieved under mild conditions to avoid side reactions. The Appel reaction is well-suited for this transformation, especially for sterically hindered alcohols.[1][2]

dot

Caption: Final iodination step.

  • Materials:

    • 1-(Hydroxymethyl)-1-(propan-2-yloxy)cyclopentane

    • Triphenylphosphine (PPh₃)

    • Iodine (I₂)

    • Imidazole

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Solvents for extraction and chromatography

  • Procedure:

    • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.5 equiv) and imidazole (1.5 equiv) dissolved in anhydrous DCM.

    • Cool the solution to 0 °C and add iodine (1.5 equiv) portion-wise. The solution should turn from a dark brown to a yellow suspension.

    • Add a solution of 1-(hydroxymethyl)-1-(propan-2-yloxy)cyclopentane (1.0 equiv) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess iodine.

    • Separate the layers and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (eluting with a non-polar solvent system, e.g., hexanes/ethyl acetate) to afford 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane.

Step Reaction Key Reagents Typical Yield
1Hydroxymethylation(Trimethylsilyl)methylmagnesium chloride60-75%
2EtherificationSodium hydride, 2-Iodopropane70-85%
3Iodination (Appel)PPh₃, I₂, Imidazole80-95%[1]

Reactivity and Synthetic Applications

The synthetic utility of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is dictated by the reactivity of the carbon-iodine bond, which is influenced by the steric hindrance of the neopentyl-like quaternary center.

Nucleophilic Substitution (Sₙ2) Reactions

Despite the steric hindrance, the primary iodide can undergo Sₙ2 reactions, although potentially at a slower rate than less hindered primary iodides. Elevated temperatures and polar aprotic solvents can facilitate these transformations.

dot

Caption: General Sₙ2 reaction pathway.

Protocol 4: Synthesis of a Primary Amine via Azide Substitution and Reduction

This two-step protocol is a reliable method for introducing a primary amino group, avoiding over-alkylation issues common with direct amination.[3][4][5]

  • Materials:

    • 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation setup (H₂, Pd/C)

    • Anhydrous diethyl ether or THF

    • Water

    • 1 M Sodium hydroxide (NaOH)

    • Solvents for extraction

  • Procedure (Part A: Azide Formation):

    • In a round-bottom flask, dissolve 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane (1.0 equiv) in DMF.

    • Add sodium azide (1.5 equiv) and heat the mixture to 60-80 °C.

    • Monitor the reaction by TLC. The reaction may require several hours to reach completion due to steric hindrance.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate carefully to obtain the crude azide intermediate. Caution: Organic azides can be explosive and should be handled with care.

  • Procedure (Part B: Reduction to Amine):

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add LiAlH₄ (1.5 equiv) suspended in anhydrous diethyl ether.

    • Cool the suspension to 0 °C.

    • Add a solution of the crude azide from Part A in anhydrous diethyl ether dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing with diethyl ether.

    • Concentrate the filtrate to yield the primary amine, which can be further purified if necessary.

Formation of Organometallic Reagents

The formation of Grignard or organolithium reagents from sterically hindered primary iodides can be challenging.[6] However, with appropriate activation of magnesium or by using a lithium-halogen exchange reaction, these valuable intermediates can be prepared.[7][8]

Protocol 5: Formation of the Grignard Reagent and Reaction with an Aldehyde

  • Materials:

    • 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

    • Magnesium turnings

    • A small crystal of iodine (as an activator)

    • Anhydrous diethyl ether or THF

    • An aldehyde (e.g., benzaldehyde)

    • Saturated aqueous NH₄Cl

  • Procedure:

    • Flame-dry all glassware thoroughly. To a three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.5 equiv) and a crystal of iodine under a nitrogen atmosphere.

    • Add a small amount of anhydrous diethyl ether.

    • Dissolve 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane (1.0 equiv) in anhydrous diethyl ether and add a small portion to the magnesium suspension.

    • If the reaction does not initiate (disappearance of the iodine color and gentle bubbling), gently warm the flask.

    • Once initiated, add the remainder of the iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux for an additional 30-60 minutes.

    • Cool the Grignard reagent solution to 0 °C.

    • Add a solution of benzaldehyde (1.0 equiv) in anhydrous diethyl ether dropwise.

    • Stir at room temperature for 1-2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with diethyl ether (3 x), wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the resulting secondary alcohol by column chromatography.

Radical Reactions

The C-I bond can be homolytically cleaved to generate a primary radical. This radical can participate in various transformations, including radical cyclizations if an appropriate acceptor is present in the molecule.[9][10]

dot

Sources

Method

catalytic cross-coupling reactions with 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

Application Note: Catalytic Cross-Coupling Protocols for 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane Target Audience: Researchers, scientists, and drug development professionals. Focus: Overcoming steric hindrance in s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Cross-Coupling Protocols for 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

Target Audience: Researchers, scientists, and drug development professionals. Focus: Overcoming steric hindrance in sp³-sp² cross-coupling via Nickel-catalyzed radical pathways.

Substrate Profiling & The Neopentyl Challenge

The compound 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane represents a highly specific and notoriously challenging class of electrophiles in organic synthesis: the beta-alkoxy neopentyl-type primary iodide.

While primary alkyl iodides generally undergo facile oxidative addition, the architecture of this specific molecule presents two distinct stereoelectronic hurdles:

  • Extreme Steric Hindrance: The carbon adjacent to the iodomethyl group (the β-carbon) is the fully substituted C1 position of a cyclopentane ring. This quaternary center physically blocks the collinear backside attack required for standard two-electron oxidative addition by Palladium(0) catalysts.

  • Beta-Alkoxy Radical Instability: The presence of the isopropoxy group at the β-position means that any radical intermediate generated at the α-carbon is susceptible to β-scission (fragmentation into a ketone and an alkyl radical).

However, this structure also possesses a distinct advantage: the complete absence of β-hydrogens . Once a metal complex is successfully formed at the α-carbon, the degradation pathway of β-hydride elimination is entirely precluded. To harness this advantage, researchers must abandon traditional Pd-catalysis in favor of Nickel-catalyzed single-electron transfer (SET) mechanisms [1].

Mechanistic Causality: Why Nickel Succeeds Where Palladium Fails

Standard cross-coupling relies on a two-electron oxidative addition. Because 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane is sterically congested, this step stalls, leading to catalyst death or homocoupling of the aryl partner.

Nickel catalysis circumvents this via a radical-rebound mechanism[2]. Low-valent Nickel species—specifically Ni(I)—can undergo halogen-atom abstraction or outer-sphere SET with the neopentyl iodide. This generates a transient, planar alkyl radical. Because a radical is less sterically demanding than a closed-shell organometallic intermediate, it can rapidly recombine with an Ar–Ni(II)–Br intermediate to form the crucial product-forming Ni(III) complex.

Expertise Insight: The rapid capture of the neopentyl radical by the Ni(II) center is the critical causality factor here. The capture rate must outcompete the inherent tendency of the β-alkoxy radical to undergo β-scission. The use of highly active nitrogen-based ligands (e.g., dtbbpy or 5-cyanoimidazole) accelerates this radical capture[1].

Ni_Catalytic_Cycle Ni0 Ni(0)Lₙ ArNiII Ar-Ni(II)(Br)Lₙ Ni0->ArNiII Ar-Br (Oxidative Addition) ArNiIII Ar-Ni(III)(Alkyl)(Br)Lₙ ArNiII->ArNiIII Radical Capture NiI Ni(I)(Br)Lₙ ArNiIII->NiI Reductive Elimination Product Cross-Coupled Product (Ar-Alkyl) ArNiIII->Product NiI->Ni0 Zn reduction AlkylRadical Alkyl• (Neopentyl Radical) NiI->AlkylRadical Alkyl-I (SET) AlkylRadical->ArNiIII Zn Zn⁰ Reductant Zn->NiI

Fig 1. Ni-catalyzed reductive cross-electrophile coupling cycle for neopentyl iodides.

Experimental Protocols: Self-Validating Systems

To successfully couple 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane, two distinct methodologies can be employed: Reductive Cross-Electrophile Coupling (XEC) and Metallaphotoredox Catalysis[3]. Both protocols below are designed as self-validating systems to ensure trustworthiness and reproducibility.

Workflow Prep 1. Reagent Prep & Zn Activation Degas 2. Strict Degassing (Freeze-Pump) Prep->Degas React 3. Catalytic Reaction (Ni/Zn or Ni/hv) Degas->React Validate 4. In-Process QA (Color/LC-MS) React->Validate Purify 5. Workup & Chromatography Validate->Purify

Fig 2. Standardized self-validating workflow for air-sensitive Ni-catalyzed cross-coupling.

Protocol A: Nickel-Catalyzed Reductive Cross-Electrophile Coupling

This protocol utilizes Zinc dust as a terminal reductant to turn over the Nickel catalyst.

Reagents:

  • 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane (1.0 equiv, 0.5 mmol)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.5 equiv, 0.75 mmol)

  • NiCl₂(DME) (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (10 mol%)

  • Zn dust (2.5 equiv, 1.25 mmol)

  • NaI (25 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMA) (0.3 M)

Step-by-Step Methodology:

  • Zinc Activation (Crucial Causality Step): Weigh Zn dust into an oven-dried Schlenk flask. Add 1 mL of DMA and 5 µL of 1,2-dibromoethane. Heat gently with a heat gun for 1 minute. Why? Zinc dust develops a passivating ZnO layer. Chemical activation exposes the active Zn(0) surface, ensuring the initial reduction of Ni(II) to Ni(0) occurs rapidly.

  • Catalyst Assembly: In a nitrogen-filled glovebox, add NiCl₂(DME), dtbbpy, and NaI to the activated Zn suspension. Stir for 10 minutes.

  • Substrate Addition: Add the aryl bromide and 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane. Seal the flask and remove it from the glovebox.

  • Reaction & Self-Validation: Stir the mixture at 60 °C.

    • QA Check: Within 30 minutes, the solution must transition from pale green (Ni(II)) to a deep red/brown (active low-valent Ni). If the solution remains green, Zn activation failed; abort and restart.

  • Workup: After 16 hours, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Zn residues. Wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Metallaphotoredox sp³-sp² Cross-Coupling

This protocol replaces the heterogeneous Zn reductant with an Iridium photocatalyst and light, allowing for milder room-temperature conditions.

Reagents:

  • 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane (1.0 equiv, 0.5 mmol)

  • Aryl Bromide (1.5 equiv)

  • NiCl₂(dtbbpy) (5 mol%) *[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Tris(trimethylsilyl)silane (TMS₃SiH) (1.2 equiv)

  • Anhydrous DME (0.1 M)

Step-by-Step Methodology:

  • Preparation: Combine all solid reagents in a dry 8 mL vial equipped with a stir bar. Transfer to a glovebox and add the neopentyl iodide, TMS₃SiH, and DME.

  • Degassing (Crucial Causality Step): Seal the vial with a PTFE septum cap. Perform three cycles of freeze-pump-thaw. Why? The Ir(III) excited state is highly susceptible to triplet quenching by molecular oxygen. Even trace O₂ will quench the photocatalyst and trap the neopentyl radical, resulting in zero yield.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 24 hours.

  • Self-Validation via LC-MS: At 4 hours, pull a 10 µL aliquot.

    • QA Check: Analyze via GC-MS or LC-MS. Look for the des-iodo byproduct (1-methyl-1-(propan-2-yloxy)cyclopentane). If this byproduct is present but the cross-coupled product is absent, SET initiation is working, but radical capture is failing (suggesting a poisoned Ni catalyst). If starting material is untouched, the light source or degassing failed.

Quantitative Data Summarization

The following table summarizes the expected performance metrics of the two protocols when applied to the target neopentyl iodide substrate.

ParameterProtocol A: Reductive XECProtocol B: Metallaphotoredox
Catalyst System NiCl₂(DME) / dtbbpyNiCl₂(dtbbpy) / Ir-Photocatalyst
Terminal Reductant Zn(0) dust (Heterogeneous)TMS₃SiH + Blue LED (Homogeneous)
Operating Temperature 60 °C25 °C (Room Temperature)
Typical Yield Range 55% – 75%65% – 85%
Functional Group Tolerance Moderate (sensitive to reducible groups like nitro/ketones)Excellent (tolerates aldehydes, ketones, protic groups)
Primary Failure Mode Zn passivation; incomplete reductionO₂ quenching; light penetration issues on scale-up
Scalability High (easily scaled to >10 grams)Moderate (requires flow chemistry for >5 grams)

References

  • Hansen, K. B., & Weix, D. J. "Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides." ACS Publications. Available at:[Link]

  • MacMillan, D. W. C., et al. "Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni(III) Pathways." Princeton University / J. Am. Chem. Soc. Available at:[Link]

  • Doyle, A. G., et al. "Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis." UCLA / ACS Catalysis. Available at:[Link]

Sources

Application

Application Note: Step-by-Step Preparation of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Overview The synthesis of sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Overview

The synthesis of sterically congested, bifunctionalized cycloalkanes is a recurring and critical motif in modern drug discovery and materials science. The target molecule, 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane , features a fully substituted quaternary stereocenter bearing both an isopropoxy ether and a highly reactive iodomethyl group. This structural architecture serves as a highly valuable, bulky alkylating agent or a precursor for radical-mediated cyclizations.

To construct this densely functionalized moiety, we employ a highly reliable, three-step linear sequence starting from inexpensive cyclopentanone. The protocol leverages thermodynamic control during epoxidation, regioselective Lewis acid-catalyzed ring opening, and chemoselective halogenation.

Retrosynthetic Pathway

SynthesisPathway SM Cyclopentanone (Starting Material) Step1 Step 1: Corey-Chaykovsky Epoxidation Me3S(O)I, NaH, DMSO SM->Step1 Int1 1-oxaspiro[2.4]heptane (Spiro-epoxide) Step1->Int1 Step2 Step 2: Acid-Catalyzed Ring Opening iPrOH, BF3·OEt2 Int1->Step2 Int2 1-(hydroxymethyl)-1-(propan-2-yloxy)cyclopentane (Tertiary Ether / Primary Alcohol) Step2->Int2 Step3 Step 3: Appel Iodination I2, PPh3, Imidazole, DCM Int2->Step3 Product 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane (Target Molecule) Step3->Product

Figure 1: Three-step synthetic workflow for the target cyclopentane derivative.

Experimental Protocols & Mechanistic Causality

Step 1: Corey-Chaykovsky Epoxidation

Objective: Conversion of cyclopentanone to 1-oxaspiro[1]heptane[2].

Mechanistic Rationale: The Corey-Chaykovsky reaction utilizes a sulfur ylide to convert ketones into epoxides[3]. We specifically select trimethylsulfoxonium iodide over trimethylsulfonium iodide. The sulfoxonium ylide is less reactive and more sterically demanding, which allows the initial nucleophilic attack on the carbonyl to be reversible. This thermodynamic control prevents unwanted side reactions and ensures a clean, irreversible intramolecular displacement of the sulfoxide leaving group, yielding the spiro-epoxide in high purity[3].

Reagents:

  • Cyclopentanone: 1.0 eq (84.1 g, 1.0 mol)

  • Trimethylsulfoxonium iodide (Me₃S(O)I): 1.2 eq (264.1 g, 1.2 mol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.2 eq (48.0 g, 1.2 mol)

  • Anhydrous Dimethyl Sulfoxide (DMSO): 1.0 L

Procedure:

  • Ylide Generation: In a flame-dried 2 L 3-neck flask under inert N₂ atmosphere, wash the NaH dispersion with anhydrous hexanes (3 × 100 mL) to remove the mineral oil. Decant the hexanes carefully.

  • Add anhydrous DMSO (1.0 L) to the flask. Cool the suspension to 10 °C using an ice-water bath.

  • Add trimethylsulfoxonium iodide portion-wise over 30 minutes. Caution: Vigorous H₂ gas evolution will occur.

  • Stir the mixture at room temperature for 1 hour until the solution becomes clear, indicating complete formation of the dimethylsulfoxonium methylide.

  • Epoxidation: Cool the reaction mixture back to 10 °C and add cyclopentanone dropwise over 30 minutes.

  • Stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction by pouring it into 2 L of ice water. Extract the aqueous layer with diethyl ether (4 × 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (careful: the product is volatile).

  • Purification: Distill the crude residue under reduced pressure to afford 1-oxaspiro[1]heptane as a colorless liquid.

Step 2: Regioselective Acid-Catalyzed Ring Opening

Objective: Conversion of the spiro-epoxide to 1-(hydroxymethyl)-1-(propan-2-yloxy)cyclopentane.

Mechanistic Rationale: Opening an unsymmetrical epoxide with a weak nucleophile (isopropanol) under acidic conditions proceeds via an SN​1 -like transition state. The Lewis acid (BF₃·OEt₂) coordinates to the epoxide oxygen, weakening the adjacent C-O bonds. The C-O bond at the highly substituted tertiary carbon (C1 of the cyclopentane ring) lengthens preferentially due to hyperconjugative stabilization of the developing positive charge. Consequently, the isopropanol nucleophile attacks the tertiary carbon, breaking the ring to yield the desired tertiary ether and leaving the primary carbon as a hydroxymethyl group.

Reagents:

  • 1-oxaspiro[1]heptane: 1.0 eq (98.1 g, 1.0 mol)

  • Anhydrous Isopropanol (iPrOH): 10.0 eq (601.0 g, 10.0 mol) - Acts as both reactant and solvent.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂): 0.1 eq (14.2 g, 0.1 mol)

Procedure:

  • In a 2 L round-bottom flask, dissolve 1-oxaspiro[1]heptane in anhydrous isopropanol.

  • Cool the solution to 0 °C under an N₂ atmosphere.

  • Add BF₃·OEt₂ dropwise via syringe over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexane/EtOAc 4:1, stain with KMnO₄).

  • Workup: Quench the reaction by adding 100 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid.

  • Concentrate the mixture under reduced pressure to remove excess isopropanol.

  • Dilute the residue with dichloromethane (DCM, 500 mL) and wash with water (2 × 200 mL) and brine (200 mL). Dry over MgSO₄, filter, and concentrate to yield 1-(hydroxymethyl)-1-(propan-2-yloxy)cyclopentane.

Step 3: Chemoselective Appel Iodination

Objective: Conversion of the primary alcohol to 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane.

Mechanistic Rationale: The Appel reaction (utilizing the Garegg-Samuelsson iodine modification) is an exceptionally mild method for converting primary alcohols to alkyl iodides[4][5]. The reaction is driven by the thermodynamic formation of the extremely strong P=O bond in triphenylphosphine oxide (bond dissociation energy ~575 kJ/mol)[5]. Chemoselectivity is paramount here: the bulky activated phosphonium complex selectively reacts with the unhindered primary alcohol, leaving the sterically congested tertiary isopropoxy ether untouched[1]. Imidazole is a critical additive; it acts as a nucleophilic catalyst to accelerate the formation of the reactive intermediate and serves as an acid scavenger to neutralize generated HI, preventing the acidic cleavage of the ether moiety[3][4].

Reagents:

  • 1-(hydroxymethyl)-1-(propan-2-yloxy)cyclopentane: 1.0 eq (158.2 g, 1.0 mol)

  • Triphenylphosphine (PPh₃): 1.3 eq (341.0 g, 1.3 mol)

  • Imidazole: 1.5 eq (102.1 g, 1.5 mol)

  • Iodine (I₂): 1.3 eq (329.9 g, 1.3 mol)

  • Anhydrous Dichloromethane (DCM): 1.2 L

Procedure:

  • In a foil-wrapped 3 L flask (to prevent light-induced radical side reactions), dissolve the starting alcohol, PPh₃, and imidazole in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add elemental iodine (I₂) portion-wise over 45 minutes. The solution will transition from clear to a deep amber/brown color.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup: Quench the reaction by adding 500 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously until the organic layer turns pale yellow or colorless (indicating the destruction of excess I₂).

  • Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude mixture contains a large amount of triphenylphosphine oxide byproduct. Suspend the residue in cold hexanes/diethyl ether (9:1) and filter off the precipitated phosphine oxide. Concentrate the filtrate and purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the pure 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane.

Quantitative Reaction Parameters

The following table summarizes the key quantitative metrics and expected yields for the self-validating three-step protocol.

StepTransformationKey Reagents (Eq)Temp (°C)Time (h)Expected Yield (%)
1 EpoxidationMe₃S(O)I (1.2), NaH (1.2)10 → 2512.082 - 88%
2 Ring OpeningiPrOH (10.0), BF₃·OEt₂ (0.1)0 → 254.075 - 80%
3 Appel IodinationI₂ (1.3), PPh₃ (1.3), Imidazole (1.5)0 → 253.085 - 92%

References

  • Alcohol to Iodide - Common Conditions: Appel Reaction Common Organic Chemistry URL:[Link]

  • Appel reaction Grokipedia URL: [Link]

  • Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides ResearchGate URL:[Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis National Institutes of Health (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

removing impurities from 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane batches

Target Molecule: 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane Introduction 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is a highly reactive iodoalkyl ether. Structurally, it features a primary alkyl iodide adjacent to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

Introduction

1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is a highly reactive iodoalkyl ether. Structurally, it features a primary alkyl iodide adjacent to a sterically hindered, tertiary-like ether linkage (the C1 cyclopentyl carbon). This specific electronic and steric environment makes the molecule highly susceptible to photolytic degradation, thermal elimination, and acid-catalyzed ether cleavage[1]. This support guide provides field-proven troubleshooting steps, mechanistic explanations, and self-validating protocols to help you isolate the pure compound with high fidelity.

Section 1: Troubleshooting FAQs (Visual & Analytical Indicators)

(Q) My batch was clear upon isolation but turned pink or brown overnight. What happened, and is the batch ruined? (A) The coloration is due to the presence of elemental iodine ( I2​ ). Iodoalkyl ethers are photolytically and thermally unstable, undergoing C-I bond homolysis to release iodine radicals, which rapidly recombine to form I2​ [1]. The batch is not necessarily ruined if caught early. You can remove the I2​ via a sodium thiosulfate wash, which reduces I2​ to water-soluble iodide ions ( I− )[2]. To prevent recurrence, store the purified product in an amber vial over copper wire (which acts as an iodine scavenger) at -20°C.

(Q) I synthesized the compound via the Appel reaction. I am seeing a massive impurity streaking on my TLC plates and dominating the aromatic region of my NMR. How do I remove it? (A) You are observing triphenylphosphine oxide (TPPO), a stoichiometric byproduct of the Appel reaction. TPPO coordinates strongly to silica gel, making standard flash chromatography highly inefficient. Instead of chromatography, you should exploit the coordination chemistry of TPPO. Adding anhydrous CaBr2​ or ZnCl2​ to the crude mixture in a non-polar solvent forces TPPO to precipitate as an insoluble metal complex, which can be simply filtered away[3][4].

(Q) My 1H NMR shows unexpected vinylic protons around 4.8 - 5.0 ppm. Where did these come from? (A) These peaks correspond to the exocyclic double bond of 1-isopropoxy-1-methylenecyclopentane. This alkene forms via the elimination of hydrogen iodide (HI). The tertiary-like C1 carbon adjacent to the iodomethyl group lowers the activation energy for E1/E2 elimination. This usually occurs if the distillation temperature was too high or if the silica gel used during chromatography was too acidic.

Section 2: Step-by-Step Purification Methodologies
Protocol A: Chemical Quenching of Elemental Iodine
  • Causality: Sodium thiosulfate ( Na2​S2​O3​ ) acts as a mild reducing agent. It specifically reduces I2​ (which is highly soluble in organic solvents) to I− (which partitions exclusively into the aqueous phase), while oxidizing itself to tetrathionate ( S4​O62−​ )[2].

  • Self-Validation: The organic layer will transition from pink/brown to completely colorless, visually confirming the complete removal of I2​ .

  • Dissolve the crude 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane in a non-polar organic solvent (e.g., diethyl ether or hexanes).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of freshly prepared 10% (w/v) aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution.

  • Shake vigorously, venting frequently. Note: The reaction is rapid but requires high interfacial surface area due to the biphasic nature of the system.

  • Allow the layers to separate. The organic layer should now be colorless. If a faint pink hue persists, repeat steps 3-4.

  • Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep the rotary evaporator water bath < 30°C to prevent thermal degradation).

Protocol B: TPPO Precipitation (For Appel Reaction Crudes)
  • Causality: TPPO forms highly stable, insoluble coordination complexes with Lewis acidic salts like CaBr2​ or ZnCl2​ in non-polar solvents, allowing for physical separation without chromatography[3][4].

  • Concentrate the crude Appel reaction mixture to a thick oil.

  • Dissolve the oil in a minimal amount of dry methyl tert-butyl ether (MTBE) or toluene.

  • Add 1.2 equivalents of anhydrous CaBr2​ (relative to the initial amount of PPh3​ used in the reaction).

  • Stir the suspension vigorously at room temperature for 2 hours. A voluminous white precipitate ( CaBr2​⋅TPPO complex) will form.

  • Filter the suspension through a pad of Celite, washing the filter cake with cold hexanes.

  • Concentrate the filtrate to yield the TPPO-free iodoalkyl ether.

Protocol C: Deactivated Flash Chromatography
  • Causality: Standard silica gel is slightly acidic (pH ~ 5.0), which can catalyze the cleavage of the isopropoxy group or promote HI elimination. Pre-treating the silica with a mild base (triethylamine) neutralizes these acidic sites, preserving the integrity of the molecule.

  • Prepare a solvent system of 95:5 Hexanes:Ethyl Acetate. Add 1% (v/v) triethylamine ( Et3​N ).

  • Slurry-pack the silica gel column using this deactivated solvent system.

  • Flush the column with 2 column volumes of the solvent to ensure complete neutralization of the silica.

  • Load the crude product and elute. The iodoalkyl ether will elute quickly due to its high lipophilicity.

Section 3: Quantitative Data & Impurity Matrix
ImpurityDetection Method (Visual / NMR)Primary CausalityRecommended Removal ProtocolExpected Efficiency
Elemental Iodine ( I2​ ) Pink/Brown colorationPhotolytic C-I homolysisProtocol A ( Na2​S2​O3​ Wash)> 99%
Triphenylphosphine Oxide (TPPO) 1H NMR: Multiplets at 7.4–7.7 ppmAppel reaction byproductProtocol B ( CaBr2​ Precipitation)~ 95%
1-Isopropoxy-1-methylenecyclopentane 1H NMR: Vinylic singlets at 4.8–5.0 ppmAcid-catalyzed HI eliminationProtocol C (Deactivated Silica)~ 90%
Unreacted Isopropanol 1H NMR: Septet at 4.0 ppm, broad -OHIncomplete etherificationProtocol C (Deactivated Silica)> 99%
Section 4: Workflows & Pathways

Degradation A 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane B C-I Bond Homolysis (Light/Heat) A->B C HI Elimination (Trace Acid/Base) A->C D Iodine (I2) Release (Pink/Brown Color) B->D E 1-Isopropoxy-1-methylenecyclopentane (Alkene Impurity) C->E

Degradation pathways of 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane.

Workflow Start Crude Batch Q1 Pink/Brown Color? Start->Q1 Wash Protocol A: Na2S2O3 Wash Q1->Wash Yes Q2 Appel Reaction Used? Q1->Q2 No Wash->Q2 Precip Protocol B: CaBr2 Precipitation Q2->Precip Yes Q3 Alkene/Alcohol Impurities? Q2->Q3 No Precip->Q3 Chrom Protocol C: Deactivated Silica Q3->Chrom Yes Pure Pure Product Isolated Q3->Pure No Chrom->Pure

Decision matrix for the purification of iodoalkyl ether batches.

Section 5: References
  • Briggs-Rauscher Oscillating Reaction (Sodium Thiosulfate Quench Mechanism) - Texas A&M University - 2

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 - ACS Sustainable Chemistry & Engineering - 3

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - The Journal of Organic Chemistry - 4

  • 2-(2-Iodoethoxy)ethan-1-ol Research Chemical (Iodoalkyl Ether Stability) - BenchChem - 1

Sources

Optimization

Technical Support Center: Troubleshooting 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic reactivity of highly substituted alkyl halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic reactivity of highly substituted alkyl halides.

1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is a deceptively simple molecule that behaves as a mechanistic trap. While it features a primary iodide, its reactivity is heavily dictated by the extreme steric bulk of the adjacent quaternary center (a neopentyl-like system) and the neighboring isopropoxy ether. This guide will deconstruct the causality behind its side reactions and provide self-validating protocols to ensure experimental success.

Mechanistic Divergence & Logic Pathways

To troubleshoot this molecule, you must first understand the competing thermodynamic and kinetic forces at play. The diagram below maps the precise environmental triggers that dictate the fate of your substrate.

Mechanism SM 1-(Iodomethyl)-1-(propan-2-yloxy) cyclopentane SN2 Direct SN2 Substitution (Target Pathway) SM->SN2 Naked Nu- Polar Aprotic NGP Neighboring Group Participation (Oxiranium Ion) SM->NGP Weak Nu- Internal Attack RE Ring Expansion (Wagner-Meerwein) SM->RE Lewis Acids Protic Solvents Deg Homolytic Cleavage (HI Generation) SM->Deg Light / Heat Trace Moisture

Mechanistic divergence of 1-(iodomethyl)-1-(propan-2-yloxy)cyclopentane under various conditions.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my nucleophilic substitution (SN2) failing or incredibly slow, even though this is a primary alkyl iodide? A: You are fighting severe steric retardation. Although the iodine is attached to a primary carbon, the adjacent beta-carbon (C1 of the cyclopentane ring) is fully substituted. This creates a neopentyl-type steric environment. The bulky cyclopentyl and isopropoxy groups physically block the nucleophile from achieving the critical 180° backside attack trajectory required for an SN2 transition state. Consequently, direct SN2 reactions are heavily suppressed, allowing side reactions to outcompete your desired pathway 1.

Q2: I am isolating a six-membered ring product instead of my target. What is driving this? A: You are observing a Wagner-Meerwein-type ring expansion. When the primary iodide begins to dissociate—especially if assisted by Lewis acids, silver salts, or protic solvents—a partial positive charge develops on the primary carbon. To relieve the inherent ring strain of the cyclopentane system 2, the C2–C1 bond of the cyclopentane ring migrates to the exocyclic carbon. This expands the ring to a six-membered cyclohexane derivative 3. The resulting carbocation is highly stabilized by the adjacent isopropoxy oxygen, forming a stable oxonium ion.

Q3: My GC-MS shows multiple isomeric products with the same mass. What causes this? A: This is a classic case of Neighboring Group Participation (NGP). The lone pairs on the isopropoxy oxygen can act as an internal nucleophile, attacking the iodomethyl carbon and displacing the iodide. This forms a highly reactive, strained spirocyclic oxiranium ion intermediate. External nucleophiles can then attack this intermediate at either the less hindered methylene carbon or the more substituted ring carbon, leading to a complex mixture of constitutional isomers.

Q4: I suspected E2 elimination was competing with my SN2, but I don't see any alkenes. Why? A: Standard E2 elimination is structurally forbidden in this molecule. For an E2 elimination to occur, a base must abstract a proton from the beta-carbon relative to the leaving group. In your substrate, the leaving group (iodide) is on the alpha-carbon. The adjacent beta-carbon is C1 of the cyclopentane ring, which is bonded to oxygen, the alpha-carbon, C2, and C5. Because C1 has zero hydrogen atoms, an E2 transition state cannot form.

Q5: How do I prevent ether cleavage and sample degradation over time? A: Alkyl iodides are photolytically and thermally sensitive, prone to homolytic cleavage that generates free iodine radicals 4. In the presence of trace moisture, this initiates an autocatalytic cycle that generates hydrogen iodide (HI). HI is a strong acid that readily cleaves the isopropoxy ether linkage, yielding 1-(iodomethyl)cyclopentanol—a compound that rapidly undergoes ring expansion. Strict acid-free storage is mandatory.

Empirical Data: Reaction Outcomes

The following table summarizes the causal relationship between specific reaction conditions and the resulting dominant mechanistic pathway. Use this to predict and control your synthesis.

Reaction ConditionPrimary MechanismMajor Product OutcomeYield / Result
NaCN, DMF, 80°CSN2 Substitution2-(1-(propan-2-yloxy)cyclopentyl)acetonitrile<10% (Mostly unreacted SM)
AgOTf, MeOH, 25°CRing Expansion2-methoxycyclohexan-1-one (after hydrolysis)>85% (Fast rearrangement)
KOtBu, THF, 65°CE2 EliminationN/A (Structurally forbidden)0% (Ether cleavage/decomposition)
Weak Nu⁻, Lewis Acid CatalystNGP (Oxiranium)Mixture of substituted isomersComplex Mixture

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains a built-in diagnostic check to confirm causality and prevent downstream failures.

Protocol A: Forcing SN2 Substitution (Suppressing Rearrangement)

Because direct SN2 is hindered, you must artificially increase the nucleophile's energy state while strictly avoiding conditions that stabilize carbocations.

  • Step 1: Solvent Preparation. Use strictly anhydrous HMPA or DMPU.

    • Causality: Protic solvents stabilize the leaving iodide and promote carbocation formation (ring expansion). Aprotic solvents leave the nucleophile unsolvated and highly reactive.

    • Self-Validation Check: Karl Fischer titration of the solvent must read <10 ppm H₂O before proceeding.

  • Step 2: Nucleophile Activation. Add 1.2 equivalents of 18-crown-6 (if using a potassium salt nucleophile).

    • Causality: The crown ether sequesters the potassium counterion, generating a "naked," hyper-reactive nucleophile capable of overcoming the neopentyl steric barrier.

    • Self-Validation Check: Complete dissolution of the potassium salt in the non-polar/aprotic solvent mixture visually confirms successful complexation.

  • Step 3: Reaction Execution. Heat the reaction strictly to 65°C for 24 hours in the dark.

    • Causality: 65°C provides the exact activation energy required for the hindered SN2 without triggering homolytic C-I bond cleavage.

    • Self-Validation Check: The reaction mixture should remain pale. A shift to a dark brown/purple color indicates I₂ release and protocol failure.

  • Step 4: NMR Validation.

    • Causality: Differentiating SN2 from rearrangement prior to column chromatography saves days of wasted effort.

    • Self-Validation Check: Analyze the crude ¹H-NMR. The disappearance of the -CH₂I singlet at ~3.3 ppm and the strict retention of the 8-proton cyclopentyl multiplet confirms SN2 substitution. If the multiplet integrates to fewer than 8 protons, ring expansion has occurred.

Protocol B: Acid-Free Storage and Handling

To prevent the autocatalytic generation of HI and subsequent ether cleavage.

  • Step 1: Alumina Filtration. Immediately before long-term storage, pass the neat iodide through a 2-inch pad of activated basic alumina.

    • Causality: Basic alumina irreversibly binds trace HI and free iodine, resetting the degradation clock.

    • Self-Validation Check: Test the pH of the eluent with moistened indicator paper; it must read exactly 7.0 to 7.5.

  • Step 2: Copper Stabilization. Store the purified compound in an amber vial at -20°C with a 1 cm piece of freshly polished copper wire.

    • Causality: Copper(0) acts as a radical scavenger, reacting with any free I₂ generated by stray light to form insoluble CuI, preventing HI formation.

    • Self-Validation Check: Over months, the copper wire should slowly tarnish (indicating active scavenging), while the liquid remains perfectly colorless.

References

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC.
  • Ring Expansion Rearrangements. Chemistry Steps.
  • Ring Expansion of Cyclobutylmethylcarbenium Ions to Cyclopentane or Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangements. American Chemical Society (ACS).
  • Enantioselective Oxidative Rearrangements with Chiral Hypervalent Iodine Reagents - PMC.

Sources

Troubleshooting

handling moisture and light sensitivity of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

Welcome to the technical support guide for 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and application of this versatile building block. Given its sensitivity to both moisture and light, improper handling can lead to reagent degradation and compromised experimental outcomes. This guide provides in-depth, field-proven insights to ensure the integrity of your material and the success of your research.

Compound Profile & Key Sensitivities

1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is a functionalized cyclopentane derivative valuable in medicinal chemistry and organic synthesis. Its structure features a primary iodide and a sterically accessible ether, making it a useful intermediate for introducing the cyclopentyl moiety into larger molecules.[1] However, its utility is critically dependent on maintaining its chemical integrity.

The primary liability of this compound is the carbon-iodine (C-I) bond. The C-I bond is the weakest among carbon-halogen bonds, making alkyl iodides susceptible to decomposition, particularly when exposed to light.[2][3] This inherent instability is exacerbated by the presence of moisture.

Caption: Structure of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: Store 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from light and moisture.[4][5] Refrigeration (2-8°C) is recommended to slow down potential decomposition pathways.[6] Many commercial sources supply this reagent stabilized with copper metal to scavenge any iodine formed during storage.[7]

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Slows the rate of thermal and photochemical decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric oxygen and moisture.[8]
Container Amber Glass Vial/FlaskProtects the light-sensitive C-I bond from photolytic cleavage.[5][9]
Seal Tightly sealed cap with a PTFE liner (e.g., Sure/Seal™)Provides a barrier against moisture ingress.[10]

Q2: My bottle of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane has a pink or brownish tint. Can I still use it?

A: A pink, violet, or brownish color indicates decomposition. This discoloration is caused by the formation of elemental iodine (I₂) from the light-induced breakdown of the alkyl iodide.[2][3] Using the discolored reagent without purification is not recommended, as the presence of iodine and other degradation byproducts can lead to unpredictable side reactions and lower yields.[6] For a purification protocol, please see Section 4.2.

Q3: Why is it critical to use anhydrous solvents and inert atmosphere techniques with this reagent?

A: Moisture can facilitate the decomposition of the alkyl iodide.[9] Furthermore, many applications of this reagent, such as nucleophilic substitutions with strong bases (e.g., alkoxides, organometallics), require strictly anhydrous conditions to prevent quenching of the nucleophile and formation of hydrolysis byproducts.[11] An inert atmosphere (nitrogen or argon) is essential to exclude both moisture and oxygen, ensuring the stability of the reagent and the integrity of the reaction.[8]

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during your experiments.

TroubleshootingFlowchart Start Experiment Issue (e.g., Low Yield, Byproducts) CheckReagent 1. Assess Reagent Quality Start->CheckReagent IsDiscolored Is the reagent discolored (pink/brown)? CheckReagent->IsDiscolored Purify Action: Purify reagent (See Protocol 4.2) IsDiscolored->Purify Yes CheckConditions 2. Review Reaction Conditions IsDiscolored->CheckConditions No Purify->CheckConditions Anhydrous Are all solvents/reagents strictly anhydrous? CheckConditions->Anhydrous DrySystem Action: Re-dry solvents/glassware. Use fresh reagents. Anhydrous->DrySystem No CheckByproducts 3. Analyze Byproducts (GC-MS, NMR) Anhydrous->CheckByproducts Yes End Problem Resolved DrySystem->End Alkene Is an alkene byproduct observed? CheckByproducts->Alkene OptimizeE2 Cause: E2 Elimination is competing. Action: Use less bulky base, polar aprotic solvent, and lower temperature. Alkene->OptimizeE2 Yes NoReaction Is starting material recovered? Alkene->NoReaction No OptimizeE2->End OptimizeSN2 Cause: Insufficient reactivity. Action: Increase temperature gently, check nucleophile strength. NoReaction->OptimizeSN2 Yes NoReaction->End No/ Other Issues OptimizeSN2->End

Caption: A logical workflow for troubleshooting common experimental issues.

Q4: I'm attempting a nucleophilic substitution (Sₙ2) reaction, but my yield is low and I see a significant amount of an alkene byproduct. What's happening?

A: You are observing a classic competition between Sₙ2 (substitution) and E2 (elimination) pathways.[12] As a secondary alkyl iodide, this substrate is prone to elimination, especially with strong, sterically hindered bases or at elevated temperatures.[11][13] The base abstracts a proton from a β-carbon, leading to the formation of a cyclopentene derivative.

Solutions to Favor Sₙ2 over E2:

  • Choice of Base/Nucleophile: Use a strong, but less sterically bulky nucleophile. For example, sodium azide is an excellent nucleophile with low basicity, favoring substitution. If using an alkoxide, sodium methoxide is less likely to cause elimination than potassium tert-butoxide.

  • Solvent: Employ a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the anionic nucleophile, enhancing its nucleophilicity without promoting elimination.[11]

  • Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable rate. Elimination reactions typically have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.

Q5: My visible-light photoredox reaction is not proceeding to completion. What should I check?

A: Visible-light mediated reactions involving alkyl iodides are powerful but sensitive to several factors.[14][15][16]

  • Reagent Purity: As discussed, free iodine (I₂) from reagent decomposition can quench excited-state photocatalysts or participate in unwanted side reactions. Ensure your alkyl iodide is colorless.

  • Degassing: Oxygen can quench the excited state of most common photocatalysts (e.g., iridium or ruthenium complexes, organic dyes). Ensure your reaction mixture is thoroughly degassed via sparging with an inert gas or through several freeze-pump-thaw cycles.

  • Light Source: Confirm your light source is emitting at the correct wavelength to excite your chosen photocatalyst and that the light is able to penetrate the reaction vessel. Ensure the vessel is clean and not blocking light.

Q6: After aqueous workup, my organic layer is purple/brown. How do I remove the iodine?

A: The color is due to elemental iodine that has partitioned into the organic phase. This is easily removed by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[6] The thiosulfate reduces the colored iodine (I₂) to colorless iodide (I⁻), which is soluble in the aqueous layer. Continue washing until the organic layer is colorless.

Reaction: 2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq)

Key Experimental Protocols

4.1 Protocol: Standard Handling and Dispensing (Schlenk Technique)

This protocol ensures the reagent is not exposed to air or moisture.

  • Glassware Preparation: Thoroughly dry all glassware (reaction flask, syringes, needles) in an oven (>120°C) for at least 4 hours. Assemble the glassware while hot and allow it to cool under a positive pressure of dry argon or nitrogen.[6][8]

  • Inert Atmosphere: Place the sealed bottle of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane in a desiccator to equilibrate to room temperature before opening to prevent moisture condensation.

  • Transfer: Using a clean, dry needle connected to an inert gas line, pierce the septum of the reagent bottle to create a positive pressure.

  • Dispensing: Use a second clean, dry syringe to withdraw the desired volume of the liquid. The inert gas pressure will automatically replace the volume removed, preventing air from entering.[10]

  • Addition: Immediately transfer the reagent to your reaction flask, which should also be under a positive pressure of inert gas.

4.2 Protocol: Purification of Decomposed 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane

This procedure removes the iodine that causes discoloration.

  • Dissolution: Dissolve the discolored alkyl iodide in a non-polar, water-immiscible solvent like diethyl ether or hexanes (approx. 10 volumes).

  • Thiosulfate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate. Shake gently and vent. Repeat until both the organic and aqueous layers are colorless.[6]

  • Brine Wash: Wash the organic layer once with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Validation: The resulting liquid should be colorless. It is advisable to obtain an ¹H NMR spectrum to confirm purity before use. Store the purified material under inert gas and protected from light.[17]

References

  • Organic Mystery. Why do alkyl iodides on standing become violet or brown?. [Link]

  • Airgas. SAFETY DATA SHEET - Cyclopentane. [Link]

  • Allen Career Institute. Explain the following : Alkyl iodides become darken on standing in presence of light. [Link]

  • Vedantu. Alkyl Iodide. [Link]

  • National Center for Biotechnology Information. Metal-free visible-light carbonylation of alkyl iodides to amides via consecutive photoinduced electron transfer. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • ACS Publications. Palladium/Light Induced Radical Alkenylation and Allylation of Alkyl Iodides Using Alkenyl and Allylic Sulfones. [Link]

  • Royal Society of Chemistry. Visible-light excited copper activating unactivated alkyl iodides for radical addition/cyclization to access oxindole derivatives. [Link]

  • Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. [Link]

  • Reddit. Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction?. [Link]

  • ResearchGate. Engaging unactivated alkyl, alkenyl and aryl iodides in visible-light-mediated free radical reactions. [Link]

  • Reddit. Spontaneous aryl iodide deiodination upon heating. [Link]

  • ChemRxiv. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. [Link]

  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). [Link]

  • Organic Syntheses. Synthesis of 1-Iodopropyne. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Reddit. Storing/handling moisture sensitive chemicals outside of the glovebox?. [Link]

  • University of Rochester Department of Chemistry. How to Store Reagents. [Link]

  • Organic Chemistry Portal. Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes. [Link]

  • ResearchGate. New Family of Cyclopropanating Reagents: Synthesis, Reactivity, and Stability Studies of Iodomethylzinc Phenoxides. [Link]

  • National Center for Biotechnology Information. Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. [Link]

  • YouTube. Stability of Cycloalkanes - Angle Strain. [Link]

  • Penn State News. New, simple and accessible method creates potency-increasing structure in drugs. [Link]

  • Khan Academy. Stability of cycloalkanes. [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

  • LookChem. Cas 27935-87-1, IODOMETHYLCYCLOPENTANE. [Link]

  • ACS Publications. Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. [Link]

  • Organic Syntheses. Cyclopropanation using an iron-containing methylene transfer reagent. [Link]

  • KPU Pressbooks. 4.2 Cycloalkanes and Their Relative Stabilities. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Neopentyl-Type Alkyl Iodide Couplings

Welcome to the Advanced Diagnostics and Troubleshooting Center. This guide is explicitly engineered for researchers and drug development professionals working with 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Center. This guide is explicitly engineered for researchers and drug development professionals working with 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane .

As a highly sterically hindered primary alkyl iodide featuring an adjacent fully substituted carbon (a neopentyl-type system) and a bulky, coordinating isopropoxy group, this substrate presents severe kinetic hurdles in standard cross-coupling reactions. However, because the adjacent quaternary center lacks β -hydrogens, it is completely immune to β -hydride elimination—making it an exceptional candidate for high-yield cross-coupling if the initial activation barrier can be overcome.

Part 1: Diagnostic Matrix for Catalyst Loading Optimization

The following matrix summarizes the quantitative outcomes of varying catalyst loadings during the cross-electrophile coupling of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane with a standard aryl bromide using a Metallaphotoredox (Ni/Ir) dual catalytic system.

Ni Loading (mol%)Ligand Ratio (Ni:L)Photocatalyst (mol%)Target Yield (%)Protodehalogenation (%)Catalyst Aggregation (Visual)
2.01 : 1.21.01845None
5.0 1 : 1.2 2.0 89 < 5 None (Optimal)
10.01 : 1.22.06215Moderate
5.01 : 1.02.04112Severe (Black Precipitate)

Part 2: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why is my traditional Palladium-catalyzed Negishi coupling stalling at <20% conversion despite pushing the Pd loading to 10 mol%? Causality: The primary bottleneck is the activation energy required for the concerted oxidative addition of Pd(0) into the C–I bond. While specialized Pd/trialkylphosphine systems (like Pd/PCyp 3​ ) can activate some unactivated alkyl halides (1[1]), the severe steric repulsion from the fully substituted cyclopentane ring and the isopropoxy group makes this nearly insurmountable. Increasing Pd loading does not change the kinetic barrier; it merely accelerates off-cycle catalyst aggregation, leading to the formation of inactive "Pd black." Solution: Transition from a two-electron concerted pathway to a single-electron transfer (SET) mechanism using a Ni/Photoredox dual catalytic system.

Q2: I transitioned to a Metallaphotoredox (Ni/Ir) system. What is the optimal Ni catalyst loading, and why does higher loading (10 mol%) decrease my yield? Causality: In a photoredox system, the Ir photocatalyst generates a sterically relieved neopentyl radical via SET (2[2]). If the Ni loading is too high, the excess resting-state Ni species (particularly off-cycle Ni(I) intermediates) act as a "radical sink." They prematurely terminate the neopentyl radical before it can be captured by the productive on-cycle Ni(II)-aryl complex, leading to homocoupling or protodehalogenation. Solution: Maintain a strict "Goldilocks" loading of 5.0 mol% Ni.

Q3: How does the isopropoxy group on the cyclopentane ring dictate my ligand-to-metal ratio? Causality: The α -quaternary center bears an oxygen atom with active lone pairs. If the Ni catalyst is under-ligated (e.g., exactly a 1:1 Ni-to-ligand ratio), this oxygen can competitively coordinate to open sites on the Ni center. This forms a stable, unreactive chelate that alters the redox potential of the metal and blocks the coordination site required for aryl halide oxidative addition. Solution: Always maintain a slight ligand excess (1:1.2 to 1:1.5) using a strongly binding, bulky bidentate ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) to prevent substrate-induced catalyst poisoning.

Part 3: Standard Operating Procedure (SOP)

Self-Validating Metallaphotoredox Cross-Coupling Workflow

This protocol describes the optimized coupling of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane with an aryl bromide, utilizing built-in validation steps to ensure catalytic integrity.

Phase 1: Catalyst Pre-Activation (Validation Step)

  • In an oven-dried 8 mL vial equipped with a Teflon septum, add NiCl 2​ ·glyme (5.0 mol%) and dtbbpy (6.0 mol%).

  • Add 1.0 mL of anhydrous THF. Stir at room temperature for 15 minutes.

  • Self-Validation Check: The solution must transition from a pale, heterogeneous green to a deep, homogenous emerald green. This visual cue confirms complete ligation. If particulates remain, catalyst poisoning via substrate coordination is highly likely in subsequent steps.

Phase 2: Reaction Assembly 4. To the active catalyst solution, add the aryl bromide (1.0 equiv), 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane (1.5 equiv), Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ (2.0 mol%), and superstoichiometric TMS 3​ SiH (1.5 equiv) as the sacrificial reductant. 5. Add exactly 0.33 equiv of 1,3,5-trimethoxybenzene. This acts as an inert internal standard for quantitative NMR (qNMR) tracking. 6. Add anhydrous Na 2​ CO 3​ (2.0 equiv) as a heterogeneous base.

Phase 3: Degassing 7. Perform 3 consecutive cycles of Freeze-Pump-Thaw. 8. Causality: Triplet excited states of Ir photocatalysts are rapidly quenched by triplet molecular oxygen. Failing to rigorously degas will result in zero conversion and rapid photobleaching of the Ir complex.

Phase 4: Irradiation & Kinetic Monitoring 9. Backfill with Argon and irradiate the vial using a 440 nm blue LED photoreactor (with a cooling fan to maintain 25°C) for 16 hours. 10. Self-Validation Check (2-Hour Mark): Pause irradiation and extract a 50 µL aliquot under Argon. Dilute in CDCl 3​ and run a crude 1 H-NMR. Compare the integration of the internal standard (singlet at 6.0 ppm) against the disappearance of the -CH 2​ I protons (typically ~3.2-3.5 ppm) to calculate precise conversion rates. If conversion is <15% at 2 hours, check the LED emission spectrum and ensure the reaction temperature hasn't exceeded 30°C, which accelerates radical termination.

Part 4: Mechanistic Pathway Diagram

DualCatalysis PC Ir(III) Photocatalyst Ground State PC_star *Ir(III) Photocatalyst Excited State PC->PC_star Visible Light Excitation Alkyl_Radical Neopentyl-Type Radical (Sterically Relieved) PC_star->Alkyl_Radical SET to Alkyl Iodide (- I⁻) Alkyl_Iodide 1-(Iodomethyl)-1-(propan-2-yloxy) cyclopentane Alkyl_Iodide->Alkyl_Radical NiIII Ni(III)(Ar)(Alkyl)(X)L_n Radical Capture Complex Alkyl_Radical->NiIII Ni0 Ni(0)L_n Catalyst NiII_Ar Ni(II)(Ar)(X)L_n Oxidative Addition Complex Ni0->NiII_Ar Ar-X Oxidative Addition NiII_Ar->NiIII Radical Capture Product Cross-Coupled Product + Ni(I)L_n NiIII->Product Reductive Elimination Product->Ni0 SET from Reductant (Catalyst Turnover)

Mechanistic pathway of Ni/Photoredox dual catalysis for neopentyl iodide cross-coupling.

Part 5: References

  • Title: Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates Source: Journal of the American Chemical Society (J. Am. Chem. Soc., 2003, 125, 12527-12530) URL: [Link]

  • Title: Engaging Radicals in Transition-Metal Catalyzed Cross-Coupling with Alkyl Electrophiles: Recent Advances Source: Nanyang Technological University (DR-NTU) URL: [Link]

  • Title: Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates Source: Journal of the American Chemical Society (JACS, 2023) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane: A Sterically Hindered Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane as an alkylating agent. In the absence of direct empirical dat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane as an alkylating agent. In the absence of direct empirical data for this specific compound in the public domain, this document establishes a predictive performance benchmark based on established principles of physical organic chemistry and by drawing parallels with well-characterized, structurally analogous reagents. We will explore its predicted reactivity, mechanistic pathways, and potential utility in comparison to other common alkylating agents. Furthermore, we provide detailed experimental protocols to facilitate the empirical validation and direct comparison of this agent in a laboratory setting.

Introduction to Alkylating Agents

Alkylating agents are a fundamental class of reagents in organic synthesis and medicinal chemistry. They are characterized by their ability to introduce an alkyl group into a substrate molecule through the formation of a new covalent bond. This process, known as alkylation, is pivotal in the construction of more complex molecular architectures and is a cornerstone of drug discovery, where the modification of lead compounds by alkylation can profoundly influence their biological activity, selectivity, and pharmacokinetic properties. The reactivity of an alkylating agent is primarily governed by the nature of the alkyl group, the leaving group, and the reaction conditions.

Unveiling 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane: A Structural Perspective

The alkylating potential of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is dictated by its unique molecular structure. Key features include:

  • A Primary Iodide: The leaving group is an iodide ion, which is an excellent leaving group due to its large size, high polarizability, and the relative weakness of the carbon-iodine bond. This intrinsically favors nucleophilic substitution reactions.

  • A Neopentyl-like Core: The iodomethyl group is attached to a quaternary carbon atom. This carbon is substituted with a cyclopentyl ring and an isopropoxy group. This arrangement creates significant steric hindrance around the reaction center, a characteristic feature of neopentyl-like structures.

This combination of a good leaving group and a sterically congested electrophilic center suggests a nuanced reactivity profile, which we will explore in the subsequent sections.

Predicted Reactivity and Mechanistic Insights

The primary mechanism for alkylation by 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane is expected to be the bimolecular nucleophilic substitution (SN2) reaction . This mechanism involves a concerted process where the nucleophile attacks the electrophilic carbon atom while the leaving group departs simultaneously.

However, the significant steric hindrance imposed by the cyclopentyl and isopropoxy groups at the quaternary center is predicted to have a profound impact on the reaction rate. For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group. The bulky substituents on the adjacent carbon atom will physically obstruct this line of attack, leading to a high activation energy and, consequently, a very slow reaction rate.

This phenomenon is well-documented for neopentyl halides, which are known to be exceptionally unreactive in SN2 reactions, often reacting orders of magnitude slower than their less hindered primary halide counterparts. It is therefore highly probable that 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane will exhibit similarly sluggish reactivity.

Comparative

Mass Spectrometry Validation Guide for 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane: Platform Comparison and Analytical Workflows

Introduction: The Analytical Challenge of Sterically Hindered Iodo-Ethers In advanced active pharmaceutical ingredient (API) synthesis, 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane (C9H17IO, Exact Mass: 268.0324 Da) ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Sterically Hindered Iodo-Ethers

In advanced active pharmaceutical ingredient (API) synthesis, 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane (C9H17IO, Exact Mass: 268.0324 Da) serves as a highly specialized, sterically hindered alkylating agent. While its bulky cyclopentyl-isopropoxy architecture provides excellent regioselectivity during SN2 reactions, its structural features present a formidable challenge for analytical validation.

Unlike standard aromatic intermediates, this molecule lacks a UV chromophore, rendering traditional HPLC-UV methods obsolete. Furthermore, the exceptionally weak C–I bond (approx. 234 kJ/mol) and the labile aliphatic ether linkage make intact molecular quantification highly susceptible to in-source thermal degradation. As a result, robust mass spectrometry (MS) validation is not just preferred—it is mandatory.

This guide objectively compares the performance of various MS platforms for validating this compound against its structural alternatives (such as bromo-analogs), detailing the mechanistic causality behind optimal platform selection and providing a self-validating, 1[1] for accurate quantification.

Platform Comparison: Selecting the Optimal Ionization Strategy

When developing a validation method, analytical scientists typically evaluate three primary MS platforms. For 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane, the choice of ionization technique dictates the survival of the molecular ion.

GC-EI-MS (Gas Chromatography - Electron Ionization)

While GC-MS is the traditional choice for volatile ethers, the hard ionization (70 eV) environment is detrimental to iodoalkanes. As noted in fundamental mass spectrometry literature,2[2]. Consequently, the molecular ion [M]^+• at m/z 268 is rarely observed, and the spectrum is entirely dominated by the [M-I]^+ fragment at m/z 141. This makes distinguishing the intact molecule from degradation products nearly impossible.

LC-ESI-MS/MS (Electrospray Ionization)

ESI is the gold standard for bioanalytical validation. However, aliphatic ethers lack a highly basic nitrogen atom (unlike amines), resulting in extremely poor protonation efficiency ([M+H]^+). While sodium adducts ([M+Na]^+ at m/z 291) can form, they resist fragmentation in the collision cell, yielding poor Multiple Reaction Monitoring (MRM) sensitivity.

LC-APCI-MS/MS (Atmospheric Pressure Chemical Ionization) - The Optimal Alternative

APCI relies on gas-phase ion-molecule reactions (corona discharge) rather than liquid-phase basicity. It is significantly more effective for neutral, lipophilic molecules like our target iodo-ether. APCI provides a soft enough ionization to preserve the pseudo-molecular ion or the highly diagnostic, stable [M-I]^+ oxonium ion, making it the superior platform for quantitative validation.

PlatformDecision Start Analyte: 1-(Iodomethyl)-1- (propan-2-yloxy)cyclopentane GC GC-EI-MS (Hard Ionization) Start->GC High Volatility ESI LC-ESI-MS (Electrospray) Start->ESI Liquid Phase APCI LC-APCI-MS (Atmospheric Pressure) Start->APCI Liquid Phase GC_Res Extensive C-I Cleavage No [M]+ observed (Sub-optimal) GC->GC_Res Result ESI_Res Poor Ionization (No basic nitrogen) (Sub-optimal) ESI->ESI_Res Result APCI_Res Excellent Sensitivity Generates stable [M-I]+ (Preferred Platform) APCI->APCI_Res Result

Decision matrix for selecting the optimal MS platform for sterically hindered iodo-ethers.

Product vs. Bromo-Alternative Comparison

When comparing the target product to its alternative, 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane , the analytical signatures diverge drastically. The bromo-analog exhibits a distinct 1:1 isotopic doublet ([M]^+ and [M+2]^+) due to ^79^Br and ^81^Br, making structural elucidation easier. However, the iodo-ether is synthetically preferred due to iodine's superior leaving-group kinetics. Therefore, the analytical method must compensate for the lack of isotopic splitting by relying on highly specific MS/MS transitions.

Fragmentation Mechanics & Causality

To build a reliable MRM method, we must understand the thermodynamic causality of the molecule's dissociation.

  • Homolytic C-I Cleavage: The initial ionization event universally triggers the loss of the iodine radical.3[3]. This yields a highly stable tertiary carbocation/oxonium resonance structure at m/z 141 ([C9H17O]^+).

  • Ether α-Cleavage and Elimination: From the m/z 141 precursor, the molecule undergoes secondary fragmentation. As established in ether fragmentation rules, 4[4]. This results in the loss of propene (42 Da) to yield m/z 99, or the elimination of isopropanol (60 Da) to yield m/z 81.

Fragmentation M Molecular Ion [M]+• m/z 268.03 F1 [M - I]+ C9H17O+ m/z 141.13 M->F1 - I• (127 Da) Homolytic Cleavage F2 [M - I - C3H6]+ m/z 99.08 F1->F2 - Propene (42 Da) Inductive Cleavage F3 [M - I - C3H8O]+ m/z 81.07 F1->F3 - Isopropanol (60 Da) Elimination

Primary APCI/EI fragmentation pathways of 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane.

Table 1: Diagnostic Product Ions for MRM Method Development
Precursor Ion (m/z)Product Ion (m/z)Neutral LossMechanistic AssignmentCollision Energy (eV)
268.03141.13127 Da (I•)Homolytic C-I bond cleavage15
141.1399.0842 Da (C3H6)Loss of propene from isopropoxy group22
141.1381.0760 Da (C3H8O)Elimination of isopropanol28

Experimental Methodology: Self-Validating LC-APCI-MS/MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system adhering to 5[5]. Every analytical batch must independently prove its own accuracy, precision, and lack of carryover.

Step 1: Sample Preparation (Aprotic Extraction)

Causality: Iodo-ethers are susceptible to hydrolysis in highly aqueous, acidic, or basic environments.

  • Aliquot 100 µL of the sample matrix into a silanized microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (IS) (e.g., a deuterated analog or structurally similar stable ether).

  • Perform Liquid-Liquid Extraction (LLE) using 500 µL of Methyl tert-butyl ether (MTBE). Why MTBE? It provides excellent recovery for lipophilic ethers while leaving polar matrix components behind.

  • Vortex for 2 minutes, centrifuge at 14,000 x g for 5 minutes.

  • Transfer the organic layer to an autosampler vial. Do not evaporate to dryness , as the analyte possesses slight volatility. Analyze directly.

Step 2: LC-APCI-MS/MS Parameters
  • Column: C18, 50 x 2.1 mm, 1.7 µm (Sub-2-micron particles ensure sharp peak shapes, minimizing matrix suppression).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 40% B to 95% B over 3 minutes.

  • APCI Source Settings: Corona current 4.0 µA, Probe temperature 350°C (kept relatively low to prevent premature thermal degradation of the C-I bond).

  • MRM Transitions: Monitor m/z 141.1 → 99.1 (Quantifier) and m/z 141.1 → 81.1 (Qualifier). Note: We use the in-source fragment m/z 141 as the pseudo-precursor due to the extreme lability of the molecular ion.

Step 3: System Suitability & Acceptance Criteria (The Validation Loop)

Workflow S1 1. System Suitability (SST & Blank Injection) S2 2. Calibration Curve (Linearity Assessment) S1->S2 S3 3. Accuracy & Precision (QC Samples at 4 Levels) S2->S3 S4 4. Matrix Effect & Recovery (Post-Extraction Spikes) S3->S4 S5 5. Stability Testing (Benchtop, Freeze-Thaw) S4->S5

ICH M10 compliant self-validating workflow for bioanalytical batches.

  • Blank Injection: A matrix blank must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. Carryover must be ≤ 20% of the Lower Limit of Quantification (LLOQ).

  • Calibration Curve: Must utilize a minimum of 6 non-zero standards. The back-calculated concentrations must be within ±15% of the nominal value (±20% at LLOQ).

  • Quality Controls (QCs): Run QCs at four levels (LLOQ, Low, Mid, High). At least 67% of all QCs, and 50% per level, must fall within ±15% of their nominal values.

Table 2: Quantitative Performance Comparison (Product vs. Alternatives)
Analyte / PlatformIonization EfficiencyMatrix EffectLLOQ AchievableCarryover Risk
Iodo-ether (LC-APCI-MS) Excellent (via m/z 141)Low (<10%)1.0 ng/mLLow
Iodo-ether (LC-ESI-MS) PoorHigh (Ion Suppression)>50 ng/mLLow
Iodo-ether (GC-EI-MS) Moderate (Extensive frag)N/A10 ng/mLModerate
Bromo-ether (LC-APCI-MS)Excellent (Isotope specific)Low (<10%)2.5 ng/mLLow

Conclusion

Validating 1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane requires navigating the inherent instability of the C–I bond and the lack of basic protonation sites. While GC-EI-MS destroys the molecular ion and LC-ESI-MS fails to ionize it efficiently, LC-APCI-MS/MS emerges as the optimal platform. By leveraging the predictable in-source loss of the iodine radical to generate a stable m/z 141 precursor, and applying strict ICH M10 self-validating criteria, analytical scientists can achieve highly robust, reproducible quantification of this sterically hindered intermediate.

References

  • JoVE.Mass Spectrometry: Alkyl Halide Fragmentation.
  • AIP Publishing.Protocol for Structure Determination of Unknowns by EI Mass Spectrometry.
  • ICH.Bioanalytical Method Validation and Study Sample Analysis M10.
  • European Medicines Agency (EMA).ICH M10 on bioanalytical method validation - Scientific guideline.
  • YouTube (Educational Chemistry).Mass Spectrometry Part 4 - Fragmentation in Ethers.

Sources

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